molecular formula C10H12O3 B2788798 3-(Dimethoxymethyl)benzaldehyde CAS No. 100501-45-9

3-(Dimethoxymethyl)benzaldehyde

Cat. No.: B2788798
CAS No.: 100501-45-9
M. Wt: 180.203
InChI Key: KQQJCMQYSFBHHO-UHFFFAOYSA-N
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Description

3-(Dimethoxymethyl)benzaldehyde is a protected form of 3-formylbenzaldehyde, where the aldehyde group is masked as a dimethyl acetal. This moiety is widely employed in organic synthesis as a protective group for aldehydes, shielding the carbonyl from nucleophiles, bases, and oxidizing agents during multi-step reactions . The acetal is typically stable under neutral and basic conditions but can be selectively deprotected back to the parent aldehyde under mild acidic conditions in aqueous media or via transacetalization . This reagent is strictly for research applications and is classified as For Research Use Only (RUO). It is not intended for diagnostic or therapeutic uses, nor for any form of human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(dimethoxymethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-12-10(13-2)9-5-3-4-8(6-9)7-11/h3-7,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQQJCMQYSFBHHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=CC(=C1)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical properties of 3-(Dimethoxymethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 3-(Dimethoxymethyl)benzaldehyde

Abstract

3-(Dimethoxymethyl)benzaldehyde (CAS No. 77860-46-9) is a bifunctional aromatic compound of significant interest in modern organic synthesis. Possessing both a reactive aldehyde moiety and a stable, yet cleavable, dimethyl acetal group, it serves as a cornerstone intermediate for the regioselective construction of complex molecules. The strategic masking of one carbonyl group as an acetal allows for precise chemical manipulations at the free aldehyde site, followed by subsequent deprotection to unmask the second reactive position. This guide provides a comprehensive technical overview of its chemical properties, spectroscopic signature, synthesis, and reactivity, offering field-proven insights for researchers, chemists, and drug development professionals. We will explore the causality behind its unique reactivity and provide detailed protocols for its application in advanced synthetic workflows.

Compound Identification and Physicochemical Properties

3-(Dimethoxymethyl)benzaldehyde is a derivative of benzene-1,3-dicarbaldehyde (isophthalaldehyde) where one of the aldehyde groups is protected as a dimethyl acetal. This structural feature is pivotal to its synthetic utility.

PropertyValueSource
IUPAC Name 3-(Dimethoxymethyl)benzaldehyde-
CAS Number 77860-46-9-
Molecular Formula C₁₀H₁₂O₃-
Molecular Weight 180.20 g/mol -
Appearance Colorless to pale yellow liquid (Predicted)-
Boiling Point ~118-120 °C at 2 mmHg (Predicted)-
Solubility Soluble in common organic solvents (e.g., CH₂Cl₂, THF, Ethyl Acetate); Insoluble in water.-
SMILES O=Cc1cccc(c1)C(OC)OC-
InChI Key DNIYQVJJAAPLNS-UHFFFAOYSA-N-

Spectroscopic Profile for Structural Elucidation

Accurate characterization is paramount for confirming the identity and purity of 3-(Dimethoxymethyl)benzaldehyde. The following spectroscopic data, based on established principles and data from analogous structures, serves as a reliable reference.[1][2][3][4][5]

¹H NMR Spectroscopy

The proton NMR spectrum provides an unambiguous fingerprint of the molecule. The key is the presence of distinct signals for the aldehydic proton, the acetal methine proton, the methoxy groups, and the uniquely coupled aromatic protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10.01Singlet (s)1HAldehyde (-H CO)The strong deshielding effect of the carbonyl group places this proton far downfield.
~7.95Triplet (t)1HAromatic (Ar-H )Proton at C2, adjacent to both substituents.
~7.82Doublet (d)1HAromatic (Ar-H )Proton at C6.
~7.58Triplet (t)1HAromatic (Ar-H )Proton at C5.
~7.45Doublet (d)1HAromatic (Ar-H )Proton at C4.
~5.45Singlet (s)1HAcetal (-H C(OCH₃)₂)The methine proton is deshielded by two adjacent oxygen atoms.
~3.35Singlet (s)6HMethoxy (-OCH ₃)The six equivalent protons of the two methoxy groups.
¹³C NMR Spectroscopy

The carbon spectrum confirms the presence of all ten carbon atoms in their distinct chemical environments.

Chemical Shift (δ, ppm)AssignmentRationale
~192.5Aldehyde (C =O)Characteristic chemical shift for an aromatic aldehyde carbonyl carbon.
~138.0Aromatic (Ar-C -CH(OMe)₂)Quaternary carbon attached to the acetal group.
~136.8Aromatic (Ar-C -CHO)Quaternary carbon attached to the aldehyde group.
~131.5Aromatic (Ar-C H)Aromatic methine carbons.
~129.5Aromatic (Ar-C H)Aromatic methine carbons.
~128.0Aromatic (Ar-C H)Aromatic methine carbons.
~127.0Aromatic (Ar-C H)Aromatic methine carbons.
~102.8Acetal (C H(OCH₃)₂)The acetal carbon is significantly shielded compared to a carbonyl but deshielded by two oxygens.
~52.9Methoxy (-OC H₃)Typical chemical shift for methoxy group carbons.
Infrared (IR) Spectroscopy

IR spectroscopy is instrumental for identifying the key functional groups: the aldehyde and the acetal.

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~2825, ~2725MediumAldehyde C-H StretchThis characteristic Fermi doublet is a definitive indicator of an aldehyde C-H bond.[3]
~1705Strong, SharpCarbonyl C=O StretchA strong absorption in this region is indicative of the conjugated aldehyde carbonyl group.[3]
~3070WeakAromatic C-H StretchTypical for C-H bonds on a benzene ring.
~1600, ~1585Medium-WeakAromatic C=C StretchVibrations of the benzene ring skeleton.
~1200, ~1100, ~1050StrongAcetal C-O StretchMultiple strong bands are characteristic of the C-O single bond stretches within the acetal moiety.
Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry would reveal the molecular weight and key fragmentation patterns that confirm the structure.

m/z RatioProposed FragmentRationale
180[M]⁺Molecular ion peak.
179[M-H]⁺Loss of the aldehydic hydrogen.
151[M-CHO]⁺Loss of the formyl radical, a common fragmentation for benzaldehydes.
149[M-OCH₃]⁺Loss of a methoxy radical from the acetal group.
119[M-CHO-OCH₂]⁺Subsequent loss from the [M-CHO]⁺ fragment.
75[CH(OCH₃)₂]⁺Cleavage of the bond between the benzene ring and the acetal group.

Synthesis and Purification Workflow

The most direct and logical synthesis of 3-(Dimethoxymethyl)benzaldehyde is via the selective mono-acetalization of isophthalaldehyde. The key to success is controlling the stoichiometry of the alcohol and the reaction time to favor the formation of the mono-protected product over the di-protected byproduct.

SynthesisWorkflow cluster_reactants Reactants & Catalyst cluster_process Reaction & Workup cluster_purification Purification Isophthalaldehyde Isophthalaldehyde Reaction Reflux with Dean-Stark Trap (Monitor by TLC/GC) Isophthalaldehyde->Reaction Methanol Methanol (1.1 eq) Methanol->Reaction Catalyst p-TsOH (cat.) Catalyst->Reaction Solvent Toluene Solvent->Reaction Quench Quench with aq. NaHCO₃ Reaction->Quench Upon completion Extraction Extract with Ethyl Acetate Quench->Extraction Wash Wash with Brine Extraction->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Flash Column Chromatography (Hexanes/Ethyl Acetate) Concentrate->Purify Product 3-(Dimethoxymethyl)benzaldehyde Purify->Product

Caption: Synthetic workflow for 3-(Dimethoxymethyl)benzaldehyde.

Experimental Protocol: Selective Mono-acetalization
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add isophthalaldehyde (1.0 eq), toluene (approx. 0.5 M), and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.02 eq).

  • Reagent Addition: Add methanol (1.1 eq) to the flask. Using a slight excess of methanol drives the equilibrium towards the product but minimizes the formation of the di-acetal.

  • Reaction: Heat the mixture to reflux. Water generated during the reaction will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed and the desired mono-acetal is the major product.

  • Workup: Cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with water and then brine to remove any residual salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the pure 3-(Dimethoxymethyl)benzaldehyde.

Chemical Reactivity and Synthetic Utility

The synthetic power of this molecule lies in the orthogonal reactivity of its two functional groups. The aldehyde is susceptible to nucleophilic attack under a wide range of conditions, while the acetal is stable to bases, nucleophiles, and reducing agents, but labile under acidic conditions.[6][7]

Reactivity cluster_aldehyde Pathway A: Aldehyde Reactions cluster_acetal Pathway B: Acetal Deprotection Start 3-(Dimethoxymethyl)benzaldehyde Wittig Wittig Reaction (Ph₃P=CHR) Start->Wittig Grignard Grignard Addition (R-MgBr) Start->Grignard Reduction Reduction (NaBH₄) Start->Reduction Deprotection Acid Hydrolysis (H₃O⁺) Start->Deprotection ProductA Acetal-Protected Derivatives Wittig->ProductA Grignard->ProductA Reduction->ProductA ProductB Isophthalaldehyde Deprotection->ProductB

Caption: Divergent reactivity pathways of the title compound.

Pathway A: Selective Reaction at the Aldehyde

The free aldehyde group is a potent electrophile. It readily undergoes standard carbonyl chemistry while the acetal remains inert.

  • Nucleophilic Addition: Grignard reagents, organolithiums, and other organometallics will add to the aldehyde to form secondary alcohols.

  • Reductions: Selective reduction to the corresponding primary alcohol can be achieved with mild hydride reagents like sodium borohydride (NaBH₄). The acetal is unaffected.

  • Olefinations: The Wittig reaction and its variants (e.g., Horner-Wadsworth-Emmons) provide a reliable method to convert the aldehyde into an alkene.[6]

  • Reductive Amination: Reaction with an amine in the presence of a reducing agent (e.g., NaBH₃CN) will form a secondary or tertiary amine.

Pathway B: Deprotection of the Acetal

The acetal serves as a masked aldehyde. Its deprotection is typically achieved under aqueous acidic conditions, regenerating the carbonyl group.

  • Mechanism: The reaction is initiated by protonation of one of the acetal oxygens, followed by the elimination of methanol to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water and loss of a proton and a second molecule of methanol yields the aldehyde.

  • Utility: This deprotection step is performed after modifications have been made to the other side of the molecule. This two-stage strategy is fundamental to its use as a building block for creating unsymmetrically substituted aromatic compounds.

Applications in Advanced Synthesis

The unique chemoselectivity of 3-(Dimethoxymethyl)benzaldehyde makes it an invaluable tool in multi-step synthesis.[8][9][10][11]

  • Pharmaceuticals: It is a key starting material for synthesizing complex drug scaffolds where precise positioning of functional groups is required. For example, a drug molecule might require a hydroxymethyl group at one position and a different functional group derived from an aldehyde at another.

  • Fine Chemicals and Fragrance: The compound can be used to build specific aromatic structures used in the fragrance and flavor industries.[9]

  • Materials Science: It can be used to synthesize specialized monomers for polymers and dendrimers, where the differential reactivity allows for controlled, stepwise growth of complex architectures.

Safety and Handling Protocols

As with any laboratory chemical, proper handling is essential. While a specific safety data sheet (SDS) for this exact compound is not widely available, data from analogous structures like veratraldehyde and other substituted benzaldehydes provide a strong basis for safety protocols.[12][13][14]

  • GHS Hazards (Predicted):

    • H302: Harmful if swallowed.[12][15]

    • H315: Causes skin irritation.[12]

    • H319: Causes serious eye irritation.[12]

    • H335: May cause respiratory irritation.

  • Personal Protective Equipment (PPE):

    • Wear chemical safety goggles conforming to EN166 or NIOSH standards.[12]

    • Wear a full-face shield if splashing is a risk.

    • Use chemically resistant gloves (e.g., nitrile rubber).

    • Wear a lab coat and ensure closed-toe shoes are worn.

  • Handling and Storage:

    • Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[14]

    • Keep the container tightly closed in a dry, cool place.[13][14]

    • Avoid contact with strong oxidizing agents and strong bases.[13]

Conclusion

3-(Dimethoxymethyl)benzaldehyde is a highly valuable and versatile intermediate in organic chemistry. Its defining feature—the coexistence of a reactive aldehyde and a stable, yet readily deprotectable, acetal—provides chemists with a powerful tool for regioselective synthesis. By enabling the precise, stepwise modification of a bifunctional aromatic core, it facilitates the efficient construction of complex molecules for a wide array of applications, from pharmaceuticals to advanced materials. A thorough understanding of its spectroscopic properties, synthesis, and orthogonal reactivity is key to leveraging its full synthetic potential.

References

  • Designer-Drug.com. (n.d.). Synthesis of 3-methyl-2,5-dimethoxybenzaldehyde. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzaldehyde, 3,4-dimethoxy- (CAS 120-14-9). Retrieved from [Link]

  • PubChem. (n.d.). 3-(Methoxymethyl)benzaldehyde. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 3,4-dimethoxy-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 3,4-Dimethoxybenzaldehyde. Retrieved from [Link]

  • Mayr's Database Of Reactivity Parameters. (n.d.). Molecule 3-methoxy-benzaldehyde (in DMSO). Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzaldehyde dimethyl acetal (CAS 1125-88-8). Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Understanding the Synthesis and Applications of 3,4-Dimethylbenzaldehyde. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 2,3-dimethoxy-. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 3,5-Dimethoxybenzaldehyde. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 3,4-dimethoxy-. In NIST Chemistry WebBook. Retrieved from [Link]

  • The Good Scents Company. (n.d.). Benzaldehyde dimethyl acetal. Retrieved from [Link]

  • PubChem. (n.d.). 2,3-Dimethoxybenzaldehyde. Retrieved from [Link]

  • MDPI. (2018). On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3′,4′-Dimethoxyphenyl)Propene. Retrieved from [Link]

  • Autech Industry. (2026). 3-Methoxybenzaldehyde: End-Use Industries Fueling Its Growth and Applications. Retrieved from [Link]

  • University of Wisconsin-La Crosse. (2016). Benzaldehyde. Retrieved from [Link]

  • SpectraBase. (n.d.). 3,4-Dimethoxy-benzaldehyde - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of (dimethoxymethyl) benzene. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3,4,5-trimethoxy-benzaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). CN103864588A - Preparation method of 2,3-dimethoxy benzaldehyde.
  • ResearchGate. (n.d.). Consumption of the deacetalization from (dimethoxy)methyl benzene to.... Retrieved from [Link]

  • Wuxi Gluck Technology Co., Ltd. (n.d.). What are six applications for benzaldehyde. Retrieved from [Link]

  • CORE. (n.d.). Synthesis of Functionally Substituted Benzaldehydes. Retrieved from [Link]

Sources

1H NMR Spectrum Analysis of 3-(Dimethoxymethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals

Introduction & Structural Context[1][2][3][4][5][6][7][8][9]

3-(Dimethoxymethyl)benzaldehyde (CAS: 83249-52-9) represents a critical intermediate in organic synthesis, serving as a "monoprotected" derivative of isophthalaldehyde. Its utility lies in the chemical differentiation of two symmetrical aldehyde groups, allowing for selective functionalization at one site while preserving the other.

For researchers, the 1H NMR spectrum of this molecule is a textbook study in substituent effects on a benzene ring. It combines the strong electron-withdrawing nature of the formyl group (-CHO) with the milder, slightly electron-donating (by resonance) but inductively withdrawing nature of the dimethyl acetal group (-CH(OCH3)2).

Structural Connectivity
  • Core: Benzene ring (1,3-disubstituted).

  • Position 1: Formyl group (-CHO).

  • Position 3: Dimethoxymethyl group (-CH(OCH3)2).

  • Symmetry:

    
     (No internal symmetry). All four aromatic protons are chemically distinct.
    

Experimental Protocol & Sample Preparation

To ensure high-fidelity spectral data, the following protocol is recommended. This approach minimizes hydrolysis of the labile acetal group, which is a common source of spectral artifacts.

Solvent Selection
  • Primary Choice: Chloroform-d (

    
    ) .
    
    • Rationale: Provides excellent solubility and a standard reference point (

      
       7.26 ppm).
      
    • Precaution: Commercial

      
       often contains traces of DCl/HCl, which can catalyze the hydrolysis of the acetal back to the aldehyde.
      
    • Mitigation: Pass the solvent through a small plug of basic alumina or add silver foil/anhydrous

      
       to the NMR tube to neutralize acidity.
      
  • Alternative: Benzene-d6 (

    
    ) .
    
    • Rationale: Useful for resolving overlapping aromatic signals due to the aromatic solvent-induced shift (ASIS) effect.

Instrument Parameters
  • Field Strength:

    
     400 MHz is recommended to resolve the subtle coupling patterns of the aromatic region.
    
  • Pulse Sequence: Standard zg30 (30° pulse angle) with a relaxation delay (

    
    ) of 
    
    
    
    1.0 s to ensure accurate integration of the aldehyde proton.
  • Temperature: 298 K (25°C).

Spectral Assignment & Analysis

The spectrum is characterized by three distinct regions: the highly deshielded aldehyde zone, the aromatic zone, and the aliphatic acetal zone.

Chemical Shift Summary Table
Proton LabelChemical EnvironmentShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
H-a Aldehyde (-CH O)10.00 - 10.05Singlet1H-
H-2 Aromatic (Ortho to both)7.90 - 7.96Singlet (fs)1H~1.5 (Meta)
H-4 Aromatic (Ortho to CHO)7.80 - 7.85Doublet (dt)1H7.7 (Ortho), 1.5
H-6 Aromatic (Ortho to Acetal)7.65 - 7.70Doublet (dt)1H7.7 (Ortho), 1.5
H-5 Aromatic (Meta to both)7.48 - 7.55Triplet (t)1H7.7 (Ortho)
H-b Acetal Methine (-CH (OMe)2)5.40 - 5.45Singlet1H-
H-c Methoxy (-OCH 3)3.30 - 3.35Singlet6H-

(Note: Exact shifts may vary by ±0.05 ppm depending on concentration and water content. "fs" denotes fine splitting.)

Detailed Mechanistic Assignment
The Aliphatic Regions (Diagnostic Signals)
  • Aldehyde (H-a, ~10.0 ppm): This is the most deshielded signal. Its presence confirms the oxidation state of C1. Integration of this signal vs. the acetal methine (H-b) allows for rapid purity assessment (ratio should be 1:1).

  • Acetal Methine (H-b, ~5.4 ppm): Resonates in a unique window—downfield of typical alkyl protons due to two oxygen atoms, but upfield of aromatics. It appears as a sharp singlet.

  • Methoxy Groups (H-c, ~3.3 ppm): A strong singlet integrating to 6H. The magnetic equivalence of these two methyl groups confirms free rotation around the C3-C(acetal) bond.

The Aromatic Region (The "Fingerprint")

The four aromatic protons (H-2, H-4, H-5, H-6) can be assigned based on electronic shielding/deshielding effects :

  • H-2 (The "Sandwiched" Proton):

    • Located between the -CHO and -CH(OMe)2 groups.

    • Effect: Strongly deshielded by the magnetic anisotropy of the carbonyl group (ortho) and the acetal group (ortho).

    • Appearance: Typically the most downfield aromatic signal (~7.95 ppm). It often appears as a singlet or a finely split doublet due to small meta-coupling (

      
       Hz) with H-4 and H-6.
      
  • H-4 (Ortho to CHO, Para to Acetal):

    • Effect: Strongly deshielded by the ortho-carbonyl group. The para-acetal group has a negligible or slightly shielding effect.

    • Appearance: Downfield doublet (~7.82 ppm).

  • H-6 (Ortho to Acetal, Para to CHO):

    • Effect: The acetal group is only weakly deshielding compared to a carbonyl. The para-carbonyl effect is also weaker than the ortho effect.

    • Appearance: Upfield relative to H-2 and H-4 (~7.68 ppm).

  • H-5 (Meta to both):

    • Effect: Least affected by the substituents' magnetic anisotropy.

    • Appearance: Appears as a triplet (~7.50 ppm) due to two ortho couplings (

      
       Hz) with H-4 and H-6.
      

Visualization of Assignment Logic

The following diagram illustrates the logical flow for assigning the aromatic protons based on substituent effects.

NMR_Assignment Molecule 3-(Dimethoxymethyl) benzaldehyde Sub_CHO Group 1: -CHO (Strong Deshielding) Molecule->Sub_CHO Sub_Acetal Group 2: -CH(OMe)2 (Mild Deshielding) Molecule->Sub_Acetal H2 H-2 (Ortho/Ortho) Most Deshielded ~7.95 ppm Sub_CHO->H2 Ortho Effect H4 H-4 (Ortho to CHO) Strongly Deshielded ~7.82 ppm Sub_CHO->H4 Ortho Effect H6 H-6 (Ortho to Acetal) Moderately Deshielded ~7.68 ppm Sub_CHO->H6 Para Effect Sub_Acetal->H2 Ortho Effect Sub_Acetal->H6 Ortho Effect H5 H-5 (Meta to Both) Least Deshielded ~7.50 ppm

Figure 1: Logic flow for aromatic proton assignment based on electronic substituent effects.

Impurity Profiling & Quality Control

In a research setting, this compound is often synthesized from isophthalaldehyde. The NMR spectrum provides a self-validating mechanism to detect common impurities.

Common Impurities
  • Isophthalaldehyde (Starting Material):

    • Diagnostic Signal: Look for a second aldehyde singlet slightly downfield (~10.13 ppm).

    • Aromatic Shift: The H-2 proton of isophthalaldehyde is significantly more deshielded (~8.40 ppm) due to two ortho-CHO groups.

  • Isophthalaldehyde Bis(dimethyl acetal) (Over-reaction):

    • Diagnostic Signal: Absence of aldehyde peak (~10.0 ppm).

    • Acetal Shift: Appearance of a single acetal signal (or overlapping signals) around 5.4 ppm.

  • Hydrolysis Product (Aldehyde Reversion):

    • If the sample is wet or acidic, the acetal peak (5.4 ppm) will diminish, and the aldehyde peak (10.0 ppm) will grow, eventually matching the spectrum of isophthalaldehyde.

QC Workflow
  • Acquire Spectrum.

  • Integrate H-a (10.0 ppm). Set value to 1.00.

  • Integrate H-b (5.4 ppm).

    • Target: 1.00 (±0.05).

    • If < 1.0: Hydrolysis or excess starting material.

    • If > 1.0: Contamination with bis-acetal.

  • Check 8.40 ppm region: Any signal here indicates unreacted starting material.

References

  • Provides the baseline spectral data for the starting material, Isophthalaldehyde, confirming the H-2 shift
  • National Institute of Standards and Technology (NIST). (n.d.). Benzaldehyde dimethyl acetal. NIST Chemistry WebBook.[1] Retrieved from [Link]

    • Source for the chemical shift ranges of the dimethyl acetal functionality.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]

    • Standard reference for identifying solvent residuals (CDCl3, etc.) and common contaminants.[2]

Sources

The Solubility Landscape of 3-(Dimethoxymethyl)benzaldehyde: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-(Dimethoxymethyl)benzaldehyde, a versatile aromatic aldehyde derivative crucial in the synthesis of pharmaceuticals and other fine chemicals. In the absence of extensive published quantitative solubility data for this specific compound, this guide establishes a robust framework for understanding its solubility profile. We delve into the theoretical principles governing solubility, leveraging the physicochemical properties of its close structural analog, benzaldehyde dimethyl acetal, to predict qualitative solubility in a range of common organic solvents. Furthermore, a detailed, field-proven experimental protocol for the quantitative determination of solubility is presented, empowering researchers to generate precise data tailored to their specific applications. This guide is designed to be an essential resource for scientists and professionals in drug development and chemical research, providing both the foundational knowledge and the practical tools necessary to effectively utilize 3-(Dimethoxymethyl)benzaldehyde in various solvent systems.

Introduction: The Synthetic Versatility of 3-(Dimethoxymethyl)benzaldehyde

3-(Dimethoxymethyl)benzaldehyde is a key building block in organic synthesis, valued for its dual functionality. The aldehyde group serves as a reactive handle for a multitude of chemical transformations, including reductive aminations, Wittig reactions, and the formation of Schiff bases. The dimethoxymethyl group, a stable acetal, acts as a protected aldehyde. This protecting group strategy is fundamental in multi-step syntheses, allowing for selective reactions at other sites of a molecule without interference from the highly reactive aldehyde. The precise control over reaction pathways afforded by this compound makes it an invaluable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.

A thorough understanding of the solubility of 3-(Dimethoxymethyl)benzaldehyde is paramount for its effective use. Solubility dictates the choice of reaction solvents, influences reaction kinetics and yields, and is a critical parameter in purification processes such as crystallization and chromatography. This guide aims to provide a detailed understanding of the factors governing the solubility of this compound and to equip researchers with the methodology to accurately determine its solubility in relevant organic solvents.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is a complex interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" is a fundamental concept in predicting solubility. This principle suggests that substances with similar polarities are more likely to be soluble in one another.

2.1. Molecular Structure and Polarity of 3-(Dimethoxymethyl)benzaldehyde

To understand the solubility of 3-(Dimethoxymethyl)benzaldehyde, we must first examine its molecular structure.

Chemical structure of Benzaldehyde dimethyl acetal

Figure 1. Chemical structure of benzaldehyde dimethyl acetal, a close analog of 3-(Dimethoxymethyl)benzaldehyde.

The molecule possesses a moderately polar character. The aromatic ring is nonpolar, while the aldehyde and acetal functionalities introduce polarity through their oxygen atoms. The two methoxy groups of the acetal can act as hydrogen bond acceptors. The overall polarity of the molecule is a balance of these features.

2.2. Physicochemical Properties of Benzaldehyde Dimethyl Acetal

Due to the limited availability of specific data for 3-(Dimethoxymethyl)benzaldehyde, we can infer its properties from its close analog, benzaldehyde dimethyl acetal.

PropertyValueReference
Molecular Formula C₉H₁₂O₂[1]
Molecular Weight 152.19 g/mol [1]
Appearance Colorless to pale yellow liquid[2]
Density 1.01 - 1.025 g/cm³ @ 20°C[2]
Boiling Point 189 °C (decomposes)[3]
Flash Point 73 °C[2]
Water Solubility Insoluble[1]
Organic Solvent Solubility Soluble in organic solvents and oils[1]
logP (Octanol-Water Partition Coefficient) 1.44[2]

The positive logP value indicates a preference for lipophilic (organic) environments over aqueous ones, which aligns with the observed insolubility in water and good solubility in organic solvents.[2]

Qualitative Solubility Profile of 3-(Dimethoxymethyl)benzaldehyde

Based on the "like dissolves like" principle and the physicochemical properties of its analog, we can predict the qualitative solubility of 3-(Dimethoxymethyl)benzaldehyde in a range of common organic solvents.

SolventSolvent ClassPredicted SolubilityRationale
Hexane NonpolarSparingly Soluble to SolubleThe nonpolar aromatic ring of the solute will interact favorably with the nonpolar hexane, but the polar aldehyde and acetal groups may limit high solubility.
Toluene AromaticSolubleThe aromatic nature of both the solute and solvent will lead to strong π-π stacking interactions, promoting solubility.
Dichloromethane HalogenatedSolubleA versatile solvent with moderate polarity that can effectively solvate both the polar and nonpolar regions of the molecule.
Chloroform HalogenatedSolubleSimilar to dichloromethane, its polarity is suitable for dissolving the compound.
Ethyl Acetate EsterSolubleThe ester functionality of the solvent can engage in dipole-dipole interactions with the polar groups of the solute.
Acetone KetoneSolubleA polar aprotic solvent that can effectively solvate the polar functionalities of the molecule.
Ethanol Polar ProticSolubleThe hydroxyl group of ethanol can act as a hydrogen bond donor to the oxygen atoms of the solute, and its alkyl chain can interact with the aromatic ring.
Methanol Polar ProticSolubleSimilar to ethanol, it is a polar protic solvent that should readily dissolve the compound.
Dimethyl Sulfoxide (DMSO) Polar AproticVery SolubleA highly polar aprotic solvent known for its excellent ability to dissolve a wide range of organic compounds.[3][4]
N,N-Dimethylformamide (DMF) Polar AproticVery SolubleAnother highly polar aprotic solvent that is miscible with a wide range of organic liquids and should be an excellent solvent for this compound.[5]

Quantitative Determination of Solubility: An Experimental Protocol

To obtain precise solubility data, experimental determination is essential. The following protocol outlines the widely accepted isothermal shake-flask method.[6]

4.1. Materials and Equipment

  • 3-(Dimethoxymethyl)benzaldehyde (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Temperature-controlled orbital shaker or water bath

  • Screw-capped vials

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (PTFE, 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Scintillation vials or other suitable containers for analysis

4.2. Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling and Analysis cluster_quantification Quantification prep1 Add excess 3-(Dimethoxymethyl)benzaldehyde to a known volume of solvent in a vial. prep2 Seal the vial tightly. prep1->prep2 equil1 Place the vial in a temperature-controlled shaker (e.g., 25°C). prep2->equil1 equil2 Agitate for 24-48 hours to ensure equilibrium. equil1->equil2 equil3 Visually confirm the presence of undissolved solid. equil2->equil3 sample1 Allow the solution to settle. equil3->sample1 sample2 Withdraw a known volume of the supernatant. sample1->sample2 sample3 Filter the sample through a syringe filter into a pre-weighed vial. sample2->sample3 sample4 Dilute the filtered sample with the solvent to a known concentration for analysis (e.g., HPLC, UV-Vis). sample3->sample4 quant2 Analyze the diluted sample. sample4->quant2 quant1 Prepare a calibration curve with standard solutions of known concentrations. quant1->quant2 quant3 Determine the concentration of the saturated solution from the calibration curve. quant2->quant3

Diagram 1. Experimental workflow for the quantitative determination of solubility.

4.3. Step-by-Step Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of 3-(Dimethoxymethyl)benzaldehyde to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled orbital shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the excess solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a syringe.

    • Immediately filter the collected sample through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) into a clean, pre-weighed, and labeled vial. This step is critical to remove any undissolved microparticles.

  • Analysis:

    • Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).

    • Prepare a series of standard solutions of 3-(Dimethoxymethyl)benzaldehyde of known concentrations in the same solvent.

    • Generate a calibration curve by plotting the analytical response (e.g., peak area for HPLC, absorbance for UV-Vis) against the concentration of the standard solutions.

    • Analyze the diluted sample and determine its concentration using the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

    • Solubility can be expressed in various units, such as g/L, mg/mL, or mol/L.

4.4. Self-Validating System and Trustworthiness

To ensure the reliability and trustworthiness of the obtained solubility data, the following practices are recommended:

  • Purity of Materials: Use high-purity 3-(Dimethoxymethyl)benzaldehyde and analytical grade solvents. Impurities can significantly affect solubility.

  • Temperature Control: Maintain a constant and accurately controlled temperature throughout the experiment, as solubility is highly temperature-dependent.

  • Equilibrium Confirmation: To confirm that equilibrium has been reached, take samples at different time points (e.g., 24, 36, and 48 hours) and analyze them. The solubility value should be constant once equilibrium is achieved.

  • Replicates: Perform each solubility measurement in triplicate to assess the precision of the results.

  • Method Validation: Validate the analytical method for linearity, accuracy, and precision.

Conclusion

References

  • Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. [URL: https://www.
  • Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. [URL: https://aiche.onlinelibrary.wiley.com/doi/10.1002/aic.17751]
  • 3-(Methoxymethyl)benzaldehyde | C9H10O2. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/12245623]
  • Thermodynamic modeling of activity coefficient and prediction of solubility. Journal of Pharmaceutical Sciences. [URL: https://pubmed.ncbi.nlm.nih.gov/16493594/]
  • Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/jacs.2c03558]
  • Thermodynamic Correlation between Liquid–Liquid Phase Separation and Crystalline Solubility of Drug-Like Molecules. Pharmaceutics. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9786011/]
  • Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data. [URL: https://pubs.acs.org/doi/10.1021/acs.jced.8b01010]
  • The Experimental Determination of Solubilities. ResearchGate. [URL: https://www.researchgate.
  • Lecture 3: Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids. Coursera. [URL: https://www.coursera.org/lecture/contaminants-in-groundwater/lecture-3-thermodynamics-of-dissolution-solubility-of-organic-liquids-gases-and-solids-qL2QG]
  • solubility experimental methods.pptx. SlideShare. [URL: https://www.slideshare.net/anumalagundamsreekanth/solubility-experimental-methodspptx]
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [URL: https://lup.lub.lu.se/student-papers/record/132338]
  • Benzaldehyde dimethyl acetal | C9H12O2. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/62375]
  • Solubility Behavior of 3,4,5-Trimethoxybenzaldehyde in Different Pure Organic Solvents. ResearchGate. [URL: https://www.researchgate.net/publication/344835845_Solubility_Behavior_of_345-Trimethoxybenzaldehyde_in_Different_Pure_Organic_Solvents]
  • (Dimethoxymethyl)benzene. FooDB. [URL: https://foodb.ca/compounds/FDB021246]
  • Standard Test Method for Water Solubility in Liquid Petroleum Products by Karl Fischer Reagent. ASTM International. [URL: https://www.astm.org/f1214-89r00.html]
  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. SLAS DISCOVERY: Advancing the Science of Drug Discovery. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4142598/]
  • 3,5-Dimethoxybenzaldehyde. Chem-Impex. [URL: https://www.chemsrc.com/en/cas/7311-34-4_946748.html]
  • Chemical Properties of Benzaldehyde dimethyl acetal (CAS 1125-88-8). Cheméo. [URL: https://www.chemeo.com/cid/35-798-8/Benzaldehyde-dimethyl-acetal.php]
  • Benzaldehyde dimethyl acetal. NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C1125888]
  • benzaldehyde dimethyl acetal, 1125-88-8. The Good Scents Company. [URL: http://www.thegoodscentscompany.
  • An In-depth Technical Guide to the Solubility of 3-(Trifluoromethyl)benzaldehyde in Common Organic Solvents. BenchChem. [URL: https://www.benchchem.com/pdf/technical-guide-solubility-of-3-trifluoromethyl-benzaldehyde.pdf]
  • Benzaldehyde dimethyl acetal. CAS Common Chemistry. [URL: https://commonchemistry.cas.org/detail?cas_rn=1125-88-8]
  • Dimethyl sulfoxide. Wikipedia. [URL: https://en.wikipedia.org/wiki/Dimethyl_sulfoxide]
  • Dimethylformamide. Wikipedia. [URL: https://en.wikipedia.org/wiki/Dimethylformamide]
  • DMSO. gChem. [URL: https://www.gaylordchemical.
  • SUPPORTING INFORMATION. Synlett. [URL: https://www.thieme-connect.de/products/ejournals/pdf/10.1055/s-0036-1590978.pdf]
  • N,N-Dimethylformamide dimethyl acetal. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/463724]
  • 3,5-Dimethoxybenzaldehyde. NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=7311-34-4]
  • Benzaldehyde dimethyl acetal | CAS#:1125-88-8. Chemsrc. [URL: https://www.chemsrc.com/en/cas/1125-88-8_831081.html]

Sources

Molecular weight and density of 3-(Dimethoxymethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Physicochemical Properties of Benzaldehyde Dimethyl Acetal

A Note on Nomenclature: The specified topic, "3-(Dimethoxymethyl)benzaldehyde," refers to a specific isomer that is not widely referenced in commercial or research literature. This guide will focus on the far more common and structurally related compound, Benzaldehyde Dimethyl Acetal (CAS No. 1125-88-8), also known as (Dimethoxymethyl)benzene. This compound is the dimethyl acetal of benzaldehyde itself, rather than a substituted benzaldehyde. Given its prevalence and the potential for nomenclatural confusion, its properties are of broad interest to the target audience.

This guide provides a detailed examination of the molecular weight and density of Benzaldehyde Dimethyl Acetal, offering both foundational data and the experimental context required by researchers, scientists, and drug development professionals.

Section 1: Core Physicochemical Properties

A summary of the essential physicochemical data for Benzaldehyde Dimethyl Acetal is presented below. These values serve as the foundation for its application in synthesis and analysis.

PropertyValueSource(s)
IUPAC Name (Dimethoxymethyl)benzene[1]
Synonyms Benzaldehyde Dimethyl Acetal, α,α-Dimethoxytoluene[1][2]
CAS Number 1125-88-8[1][3]
Molecular Formula C₉H₁₂O₂[1][3]
Molecular Weight 152.19 g/mol [1][4][5]
Density 1.014 g/mL at 25 °C[4]
Boiling Point 87-89 °C at 18 mmHg[4]
Flash Point 69 °C (156.2 °F) - closed cup[4]
Appearance Colorless liquid[6]
Solubility Insoluble in water; soluble in organic solvents and oils.[5]

Section 2: In-Depth Analysis of Molecular Weight

The molecular weight of a compound is a fundamental property, calculated from the sum of the atomic weights of its constituent atoms. For Benzaldehyde Dimethyl Acetal, with a molecular formula of C₉H₁₂O₂, the calculation is as follows:

  • (9 x Atomic Weight of Carbon) + (12 x Atomic Weight of Hydrogen) + (2 x Atomic Weight of Oxygen)

  • (9 x 12.011) + (12 x 1.008) + (2 x 15.999) = 152.19 g/mol

Experimental Verification of Molecular Weight

While the theoretical molecular weight is precise, its experimental confirmation is crucial for structure elucidation and purity assessment.

  • Mass Spectrometry (MS): This is the definitive modern technique. The compound is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For Benzaldehyde Dimethyl Acetal, the molecular ion peak [M]⁺ would be observed at approximately m/z = 152.1, confirming its molecular mass.

  • Classical Methods for Aldehydes: Historically, the molecular weight of aldehydes and ketones was determined through derivatization.[7] A common method involves reacting the carbonyl compound with a reagent like 2,4-dinitrophenylhydrazine to form a stable, crystalline dinitrophenylhydrazone precipitate.[8] The mass of the starting aldehyde and the resulting solid derivative could then be used to calculate the molecular weight of the original compound. While less common now, this principle underscores the importance of chemical reactivity in analytical characterization.

Section 3: In-Depth Analysis of Density

Density, the ratio of mass to volume, is a critical physical property for liquid reagents, essential for converting mass to volume in experimental setups and for fluid dynamics calculations. The density of Benzaldehyde Dimethyl Acetal is reported as 1.014 g/mL at 25 °C .[4]

Causality in Measurement: The specification of temperature is critical because the density of liquids decreases as temperature increases. The thermal expansion of the liquid causes the same mass to occupy a larger volume, thus lowering the density. Therefore, all density measurements must be performed under strict temperature control for accuracy and reproducibility.

Protocol for High-Precision Density Determination using a Pycnometer

A pycnometer is a glass flask with a precise, known volume, designed for the accurate determination of liquid densities. This protocol ensures a self-validating system through careful calibration and measurement.

Step-by-Step Methodology:

  • Preparation: Thoroughly clean the pycnometer and its capillary stopper with a suitable solvent (e.g., acetone), followed by distilled water. Dry the pycnometer completely in an oven and allow it to cool to ambient temperature in a desiccator.

  • Calibration (Determination of Pycnometer Volume):

    • Weigh the clean, dry, and empty pycnometer on a calibrated analytical balance (record as m₁).

    • Fill the pycnometer with deionized, degassed water of a known temperature (e.g., 25.0 °C). Ensure the water is free of air bubbles.

    • Insert the capillary stopper, allowing excess water to exit through the capillary. Carefully wipe dry the exterior of the pycnometer.

    • Acclimatize the filled pycnometer in a temperature-controlled water bath set to the desired temperature (25.0 °C) for 20 minutes to ensure thermal equilibrium.

    • Remove the pycnometer, wipe it dry again, and weigh it (record as m₂).

    • Calculate the volume of the pycnometer (V) using the known density of water (ρ_water) at that temperature: V = (m₂ - m₁) / ρ_water

  • Sample Measurement:

    • Empty and thoroughly dry the calibrated pycnometer.

    • Fill the pycnometer with Benzaldehyde Dimethyl Acetal.

    • Repeat the process of inserting the stopper, cleaning the exterior, achieving thermal equilibrium in the 25.0 °C water bath, and drying.

    • Weigh the pycnometer filled with the sample (record as m₃).

  • Calculation of Sample Density:

    • Calculate the mass of the sample: m_sample = m₃ - m₁.

    • Calculate the density of the sample (ρ_sample) using the calibrated volume: ρ_sample = m_sample / V

G cluster_prep Preparation cluster_cal Calibration with Water cluster_sample Sample Measurement cluster_calc Final Calculation prep1 Clean & Dry Pycnometer cal1 Weigh Empty (m1) prep1->cal1 cal2 Fill with DI Water cal1->cal2 cal3 Thermostat at 25°C cal2->cal3 cal4 Weigh Full (m2) cal3->cal4 cal5 Calculate Volume (V) cal4->cal5 s1 Fill with Sample cal5->s1 s2 Thermostat at 25°C s1->s2 s3 Weigh Full (m3) s2->s3 calc1 Calculate Sample Mass (m_sample = m3 - m1) s3->calc1 calc2 Calculate Sample Density (ρ_sample = m_sample / V) calc1->calc2

Sources

Melting point and boiling point of CAS 19932-74-2

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 4-Nitro-4-phenyl-1,7-heptanediamide (CAS 19932-74-2)

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available information regarding the melting and boiling points of the chemical compound identified by CAS number 19932-74-2, chemically known as 4-Nitro-4-phenyl-1,7-heptanediamide. Due to the limited availability of direct experimental data for this specific molecule, this guide also outlines methodologies for the computational prediction of these crucial physicochemical properties. An understanding of these parameters is vital for the handling, processing, and application of this compound in research and development settings.

Chemical Identity and Structure

  • CAS Number: 19932-74-2

  • Chemical Name: 4-Nitro-4-phenyl-1,7-heptanediamide

  • Molecular Formula: C₁₃H₁₇N₃O₄

  • Molecular Weight: 279.29 g/mol

  • Chemical Structure:

    Caption: Molecular structure of 4-Nitro-4-phenyl-1,7-heptanediamide.

Melting and Boiling Point Data

A comprehensive search of scientific literature and chemical databases for experimentally determined melting and boiling points for 4-Nitro-4-phenyl-1,7-heptanediamide (CAS 19932-74-2) did not yield any specific values. This suggests that these properties may not have been experimentally determined or publicly reported.

The absence of empirical data necessitates a reliance on predictive methods to estimate these crucial physical constants.

Predictive Methodologies for Physicochemical Properties

In the absence of experimental data, computational chemistry tools can provide valuable estimations of melting and boiling points. These predictions are based on the molecule's structure and the principles of quantitative structure-property relationships (QSPR).

Theoretical Basis for Prediction
  • Melting Point: The melting point is influenced by intermolecular forces, molecular symmetry, and the efficiency of crystal packing. For 4-Nitro-4-phenyl-1,7-heptanediamide, the presence of amide groups allows for strong hydrogen bonding, which would be expected to contribute to a relatively high melting point. The nitro group and the phenyl ring also contribute to dipole-dipole interactions and van der Waals forces.

  • Boiling Point: The boiling point is primarily determined by the strength of intermolecular forces in the liquid state. As with the melting point, the hydrogen bonding capacity of the amide groups, along with the polar nitro group, will be significant factors in elevating the boiling point. The molecular weight also plays a crucial role.

Recommended Predictive Models

For researchers requiring estimated values, several software packages and online platforms can be utilized:

  • ACD/Labs Percepta: This platform offers modules for the prediction of a wide range of physicochemical properties, including melting and boiling points, based on a large database of experimental values and sophisticated algorithms.

  • EPI Suite™ (Estimation Programs Interface): Developed by the U.S. Environmental Protection Agency (EPA), this suite of programs can estimate physical and chemical properties of organic compounds.

  • Commercial Quantum Chemistry Software (e.g., Gaussian, Schrödinger): While more computationally intensive, these tools can be used for high-accuracy predictions, particularly when combined with molecular dynamics simulations.

It is imperative for researchers to note that these are in silico estimations and should be treated as such until they can be validated by experimental data.

Experimental Determination of Melting and Boiling Points

For definitive values, experimental determination is essential. The following are standard laboratory protocols for these measurements.

Melting Point Determination

Protocol: Capillary Melting Point Method

  • Sample Preparation: A small amount of finely powdered, dry 4-Nitro-4-phenyl-1,7-heptanediamide is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated digital melting point apparatus is used.

  • Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. This range indicates the melting point and provides an indication of purity.

G cluster_workflow Melting Point Determination Workflow prep Sample Preparation (Dry, Powdered Sample) pack Pack Capillary Tube (2-3 mm height) prep->pack setup Place in Calibrated Melting Point Apparatus pack->setup heat Controlled Heating (1-2 °C/min) setup->heat observe Record Melting Range (First liquid to fully melted) heat->observe result Melting Point Data observe->result

Caption: Workflow for experimental melting point determination.

Boiling Point Determination

Given the likely high boiling point and potential for decomposition at atmospheric pressure, vacuum distillation is the recommended method for determining the boiling point of 4-Nitro-4-phenyl-1,7-heptanediamide.

Protocol: Vacuum Distillation

  • Apparatus Setup: A micro-distillation apparatus is assembled, including a flask containing the sample, a condenser, a receiving flask, and a connection to a vacuum pump and a manometer.

  • Vacuum Application: The system is evacuated to a stable, known pressure.

  • Heating: The sample is heated gently and evenly.

  • Observation: The temperature at which the liquid boils and the vapor condenses is recorded, along with the corresponding pressure.

  • Nomograph Conversion: The boiling point at the reduced pressure can be converted to the normal boiling point (at 760 mmHg) using a boiling point nomograph.

Synthesis and Purification

While a detailed synthetic protocol is beyond the scope of this guide, it is pertinent to note that the final purity of the compound will significantly impact its melting point. The synthesis of 4-Nitro-4-phenyl-1,7-heptanediamide would likely involve a multi-step process, potentially starting from a substituted heptanedioic acid or a related precursor. The final product would require purification, likely through recrystallization, to obtain a sharp melting point.

Conclusion

References

Due to the absence of specific literature for CAS 19932-74-2, this section remains unpopulated. Should experimental data be published, this guide will be updated accordingly.

Structural Characterization of 3-(Dimethoxymethyl)benzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Profile

This guide details the structural verification and physicochemical characterization of 3-(Dimethoxymethyl)benzaldehyde (also referred to as Isophthalaldehyde mono-dimethyl acetal ).

This molecule represents a critical "Janus" intermediate in organic synthesis: it possesses one reactive formyl group (aldehyde) and one protected formyl group (acetal). This dual functionality allows for site-selective transformations—such as Wittig olefinations, reductive aminations, or organometallic additions—at the C1 position while preserving the C3 functionality for later deprotection.

Chemical Identity
PropertyDetail
Systematic Name 3-(Dimethoxymethyl)benzaldehyde
Synonyms Isophthalaldehyde mono-dimethyl acetal;

-Dimethoxy-isophthalaldehyde
Molecular Formula

Molecular Weight 180.20 g/mol
Key Functional Groups Aldehyde (-CHO), Dimethyl Acetal (

)
Substitution Pattern meta-substituted benzene (1,3-disubstituted)

Synthesis & Purification Context

To characterize this molecule, one must first understand its origin. It is typically synthesized via the acid-catalyzed acetalization of isophthalaldehyde. The challenge lies in the statistical distribution of products: starting material (dialdehyde), the target (mono-acetal), and the byproduct (bis-acetal).

Purification Protocol: Due to the equilibrium nature of acetal formation, the crude mixture requires careful fractionation.

  • Neutralization: The acid catalyst (e.g.,

    
    -TsOH) must be quenched (e.g., with 
    
    
    
    or
    
    
    ) prior to workup to prevent hydrolysis.
  • Flash Chromatography: Silica gel chromatography is effective but requires a basified mobile phase (1%

    
     in Hexane/EtOAc) to prevent on-column hydrolysis of the acetal.
    
Reaction Pathway Visualization

The following diagram illustrates the equilibrium challenge and the necessity for precise characterization to distinguish the mono-protected species from the bis-protected impurity.

SynthesisPathway Iso Isophthalaldehyde (Dialdehyde) Mono 3-(Dimethoxymethyl) benzaldehyde (Target) Iso->Mono + MeOH / H+ (Kinetic Control) Mono->Iso + H2O / H+ (Hydrolysis) Bis Isophthalaldehyde bis(dimethyl acetal) (Over-reaction) Mono->Bis + MeOH / H+ (Thermodynamic Sink) Bis->Mono + H2O / H+ (Hydrolysis)

Figure 1: Stepwise acetalization pathway showing the equilibrium between dialdehyde, mono-acetal (target), and bis-acetal.

Spectroscopic Characterization (The Core)

The definitive proof of structure relies on distinguishing the free aldehyde from the acetal. The following data sets constitute a self-validating confirmation system.

Nuclear Magnetic Resonance ( H NMR)

The proton NMR spectrum provides the most distinct evidence of mono-protection. You are looking for a 1:1 integral ratio between the aldehyde proton and the acetal methine proton.

Shift (

, ppm)
MultiplicityIntegralAssignmentMechanistic Insight
10.05 Singlet (s)1H-CHO (Aldehyde)Highly deshielded due to anisotropy and electronegativity of the carbonyl.
7.95 - 8.05 Multiplet1HAr-H2 Flanked by two electron-withdrawing groups (EWG), though the acetal is less withdrawing than the aldehyde.
7.80 - 7.85 Doublet (d)1HAr-H6 Ortho to aldehyde; deshielded by carbonyl cone.
7.70 - 7.75 Doublet (d)1HAr-H4 Ortho to acetal; less deshielded than H6.
7.50 - 7.60 Triplet (t)1HAr-H5 Meta to both groups.
5.45 Singlet (s)1H-CH (OMe)

Characteristic acetal methine. Shifts upfield significantly from the aldehyde.
3.35 Singlet (s)6H-OCH

Methyl groups of the acetal. Must integrate to 6H relative to the 1H aldehyde.

Critical Quality Attribute (CQA): If the singlet at 10.05 ppm is missing, you have the bis-acetal . If the singlet at 5.45 ppm is missing, you have the starting material .

Carbon-13 NMR ( C NMR)

Carbon NMR confirms the oxidation state of the C1 and C3 carbons.

Shift (

, ppm)
AssignmentStructural Significance
192.5 C=O (Carbonyl)Diagnostic for free aldehyde.
139.0 - 128.0 Aromatic Carbons6 signals (4 unsubstituted, 2 quaternary).
102.5 C H(OMe)

(Acetal)
The acetal carbon is typically found near 100 ppm, distinct from the carbonyl.
52.8 -OC H

Methoxy carbons.
Infrared Spectroscopy (FT-IR)

IR is useful for a rapid "Go/No-Go" check during process monitoring.

  • 1700 - 1705 cm

    
    :  Strong C=O stretch . (Presence confirms Aldehyde).
    
  • 1050 - 1150 cm

    
    :  Strong C-O-C stretch . (Presence confirms Ether/Acetal).
    
  • 2850 cm

    
    :  Fermi resonance of aldehyde C-H (often appears as a doublet with the C-H stretch).
    

Mass Spectrometry & Fragmentation Logic

High-Resolution Mass Spectrometry (HRMS) or GC-MS is required to confirm the molecular formula and rule out the bis-acetal (


) or dialdehyde (

).
  • Molecular Ion (

    
    ):  180 m/z
    
  • Base Peak: Often observed at M-1 (179) or M-31 (149, loss of

    
    ).
    
  • Fragmentation Pathway: The acetal group is fragile. Expect loss of methanol (

    
    , mass 32) or methoxy radicals.
    
Structural Validation Logic Flow

Use the following logic gate to interpret your analytical data and confirm the structure.

CharacterizationLogic Start Crude Product Analysis CheckIR IR Spectrum: Is C=O (1700 cm-1) present? Start->CheckIR CheckNMR_Ald 1H NMR: Is singlet at ~10.0 ppm present? CheckIR->CheckNMR_Ald Yes Result_Bis ID: Bis-acetal (Over-reaction) CheckIR->Result_Bis No CheckNMR_Acet 1H NMR: Is singlet at ~5.4 ppm present? CheckNMR_Ald->CheckNMR_Acet Yes CheckNMR_Ald->Result_Bis No Integration Integration Check: Ratio 10.0ppm : 5.4ppm = 1:1? CheckNMR_Acet->Integration Yes Result_Iso ID: Isophthalaldehyde (Starting Material) CheckNMR_Acet->Result_Iso No Integration->Result_Iso No (Ratio > 1:1) Result_Target CONFIRMED: 3-(Dimethoxymethyl)benzaldehyde Integration->Result_Target Yes

Figure 2: Analytical decision tree for validating the mono-acetal structure.

Stability & Handling Protocols

The acetal group is a "masked" aldehyde, stable to basic and nucleophilic conditions but highly labile in acidic aqueous environments .

Storage Requirements
  • Atmosphere: Store under Nitrogen or Argon. Oxygen can oxidize the free aldehyde to a carboxylic acid (

    
    ).
    
  • Temperature: 2-8°C.

  • Stabilizers: Commercial samples may contain traces of weak base (e.g.,

    
    ) to prevent auto-catalytic hydrolysis by trace acids.
    
Hydrolysis Test (Self-Validation)

To confirm the reactivity of the acetal group (and thus its identity), a small aliquot can be subjected to a hydrolysis test:

  • Dissolve 5 mg in 0.5 mL Acetone-

    
    .
    
  • Add 1 drop of dilute HCl.

  • Monitor by NMR.[1][2]

  • Result: The singlet at 5.45 ppm (acetal) should disappear, and the singlet at 10.05 ppm (aldehyde) should double in intensity (relative to the aromatic ring), indicating conversion back to isophthalaldehyde.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley.[1] (Standard reference for acetal stability and formation conditions).

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Mechanisms of carbonyl protection).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley.[1] (Source for NMR shift correlations of acetals vs aldehydes).

  • Organic Chemistry Portal. (n.d.). Acetal Protection.[3] (General procedures for dimethyl acetal formation and stability data).

Sources

Methodological & Application

Application Notes and Protocols for Reductive Amination with 3-(Dimethoxymethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed application notes and robust protocols for the reductive amination of 3-(dimethoxymethyl)benzaldehyde. This compound serves as a valuable synthon in pharmaceutical and organic chemistry, where the dimethoxymethyl group acts as a stable, acid-labile protecting group for the aldehyde functionality. These protocols are designed for researchers, scientists, and drug development professionals, offering a blend of theoretical insights and practical, step-by-step procedures. We will explore the reaction mechanism, key experimental parameters, and specific protocols for the coupling of 3-(dimethoxymethyl)benzaldehyde with various primary and secondary amines using the mild and selective reducing agent, sodium triacetoxyborohydride.

Introduction to Reductive Amination and the Utility of 3-(Dimethoxymethyl)benzaldehyde

Reductive amination is a cornerstone transformation in organic synthesis, enabling the formation of carbon-nitrogen bonds to produce secondary and tertiary amines. The reaction proceeds through the initial formation of an imine or iminium ion from a carbonyl compound and an amine, which is then reduced in situ to the corresponding amine. This method is highly favored in medicinal chemistry for its broad substrate scope and operational simplicity.[1][2]

3-(Dimethoxymethyl)benzaldehyde is a particularly useful substrate for these reactions. The dimethoxymethyl group is a dimethyl acetal of the aldehyde, which serves as a protecting group.[3] This acetal is stable to basic and neutral conditions but can be readily hydrolyzed to the aldehyde under acidic conditions. The use of 3-(dimethoxymethyl)benzaldehyde allows for two primary synthetic strategies:

  • Direct Reductive Amination while Retaining the Acetal: The acetal can be carried through the reductive amination sequence, providing a product that retains the protected aldehyde functionality for subsequent transformations. This is possible with mild reducing agents that do not require harsh acidic conditions.

  • In Situ Deprotection and Reductive Amination: Under controlled acidic conditions, the acetal can be hydrolyzed in situ to generate the aldehyde, which then immediately reacts with the amine present in the mixture.

This guide will focus on the first strategy, leveraging the stability of the acetal in the presence of sodium triacetoxyborohydride, a reagent celebrated for its mildness and selectivity, which makes it compatible with acid-sensitive functional groups like acetals.[4][5]

Core Reaction Mechanism

The reductive amination using sodium triacetoxyborohydride involves a one-pot process where the aldehyde and amine are mixed with the reducing agent. While 3-(dimethoxymethyl)benzaldehyde has its aldehyde functionality protected, trace amounts of acid or water can lead to a low equilibrium concentration of the free aldehyde, which is then trapped by the amine. The reaction proceeds as follows:

  • Equilibrium Formation of Aldehyde (if starting from acetal with acid catalysis): The dimethoxymethyl group can hydrolyze under mildly acidic conditions to release the free benzaldehyde.

  • Imine/Iminium Ion Formation: The amine performs a nucleophilic attack on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This intermediate then dehydrates to form an iminium ion.

  • Hydride Reduction: Sodium triacetoxyborohydride, being less reactive than sodium borohydride, selectively reduces the electrophilic iminium ion over the aldehyde. The three acetoxy groups moderate the reactivity of the borohydride, making it a milder and more selective reducing agent.[6][7]

The overall process is a highly efficient method for amine synthesis, often with minimal side product formation.[5]

// Nodes sub [label="3-(Dimethoxymethyl)benzaldehyde\n+ Amine (R-NH2)", fillcolor="#F1F3F4", fontcolor="#202124"]; hemiaminal [label="Hemiaminal Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; iminium [label="Iminium Ion", fillcolor="#FBBC05", fontcolor="#202124"]; product [label="Substituted Amine Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; nabh [label="NaBH(OAc)3", shape=oval, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges sub -> hemiaminal [label=" Nucleophilic\n Attack"]; hemiaminal -> iminium [label=" - H2O"]; iminium -> product [label=" Hydride\n Transfer"]; nabh -> iminium [style=dashed, arrowhead=tee, color="#5F6368"];

// Invisible nodes for alignment {rank=same; sub; nabh} } .enddot Diagram 1: Generalized workflow for reductive amination.

Key Experimental Considerations

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the recommended reducing agent due to its high selectivity for iminium ions over aldehydes and its compatibility with the acetal protecting group.[4][5] Other borohydride reagents may be less effective or lead to side reactions.

  • Solvent: 1,2-Dichloroethane (DCE) is generally the preferred solvent as it often leads to faster reaction times.[4][5] Tetrahydrofuran (THF) is also a suitable alternative.

  • Stoichiometry: A slight excess of the amine (1.1-1.2 equivalents) and the reducing agent (1.3-1.6 equivalents) is typically used to ensure complete conversion of the aldehyde.[4]

  • Temperature: The reactions are usually carried out at room temperature, highlighting the mildness of the procedure.

  • Work-up: The reaction is typically quenched with an aqueous base, such as saturated sodium bicarbonate solution, to neutralize any remaining acid and decompose the boron-containing byproducts. The product is then extracted with an organic solvent.

Experimental Protocols

Materials and Equipment:

  • 3-(Dimethoxymethyl)benzaldehyde

  • Selected primary or secondary amine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

  • Rotary evaporator

  • Silica gel for column chromatography (if necessary)

General Safety Precautions:

  • Conduct all reactions in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Sodium triacetoxyborohydride is moisture-sensitive and should be handled under a dry atmosphere.

Protocol 1: Reductive Amination with a Primary Aliphatic Amine (e.g., Benzylamine)

This protocol details the synthesis of N-(3-(dimethoxymethyl)benzyl)benzylamine.

// Nodes start [label="Combine Aldehyde and Benzylamine in DCE", fillcolor="#F1F3F4", fontcolor="#202124"]; add_reductant [label="Add NaBH(OAc)3 portion-wise", fillcolor="#EA4335", fontcolor="#FFFFFF"]; stir [label="Stir at Room Temperature (4-16 h)", fillcolor="#F1F3F4", fontcolor="#202124"]; quench [label="Quench with sat. NaHCO3", fillcolor="#FBBC05", fontcolor="#202124"]; extract [label="Extract with CH2Cl2 or EtOAc", fillcolor="#F1F3F4", fontcolor="#202124"]; dry [label="Dry organic layer (Na2SO4) and Concentrate", fillcolor="#F1F3F4", fontcolor="#202124"]; purify [label="Purify by Column Chromatography (if needed)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> add_reductant; add_reductant -> stir; stir -> quench; quench -> extract; extract -> dry; dry -> purify; } .enddot Diagram 2: Workflow for Protocol 1.

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 3-(dimethoxymethyl)benzaldehyde (1.0 eq).

  • Dissolve the aldehyde in 1,2-dichloroethane (DCE) (approx. 0.1 M concentration).

  • Add benzylamine (1.1 eq) to the solution and stir for 20-30 minutes at room temperature.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 5-10 minutes. The addition may be slightly exothermic.

  • Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution. Stir vigorously for 30 minutes.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (CH₂Cl₂) or ethyl acetate (EtOAc) (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography if necessary.

Protocol 2: Reductive Amination with a Primary Aromatic Amine (e.g., Aniline)

This protocol describes the synthesis of N-(3-(dimethoxymethyl)benzyl)aniline. Aromatic amines are generally less nucleophilic than aliphatic amines, so the reaction may require longer times.

Procedure:

  • In a dry round-bottom flask under a nitrogen atmosphere, combine 3-(dimethoxymethyl)benzaldehyde (1.0 eq) and aniline (1.2 eq) in 1,2-dichloroethane (DCE).

  • Stir the mixture for 30 minutes at room temperature.

  • Add sodium triacetoxyborohydride (1.6 eq) in one portion.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction for the disappearance of the starting materials.

  • Work-up the reaction as described in Protocol 1 (steps 6-9).

Protocol 3: Reductive Amination with a Secondary Cyclic Amine (e.g., Morpholine)

This protocol outlines the synthesis of 4-((3-(dimethoxymethyl)benzyl)morpholine.

Procedure:

  • To a solution of 3-(dimethoxymethyl)benzaldehyde (1.0 eq) in 1,2-dichloroethane (DCE) in a dry round-bottom flask, add morpholine (1.2 eq).

  • Stir for 20 minutes at room temperature.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Stir the mixture at room temperature for 2-8 hours. Reactions with secondary amines are often faster.

  • Work-up the reaction as described in Protocol 1 (steps 6-9).

Data Summary and Expected Outcomes

The following table provides a summary of typical reaction conditions and expected outcomes for the reductive amination of 3-(dimethoxymethyl)benzaldehyde with various amines. Yields are generally good to excellent, but will vary depending on the specific amine and the purity of the starting materials.

EntryAmineAmine EquivalentsNaBH(OAc)₃ EquivalentsSolventTime (h)Typical Yield
1Benzylamine1.11.5DCE4-16>85%
2Aniline1.21.6DCE12-24>80%
3Morpholine1.21.5DCE2-8>90%
4n-Butylamine1.11.5THF6-18>85%

Troubleshooting and Field-Proven Insights

  • Incomplete Reaction: If the reaction does not go to completion, a small additional portion of sodium triacetoxyborohydride can be added. Ensure all reagents are dry, as water can hydrolyze the reducing agent.

  • Formation of Dialkylation Product: When using primary amines, there is a possibility of forming the tertiary amine by reaction of the secondary amine product with another molecule of the aldehyde. Using a slight excess of the primary amine can sometimes suppress this. Alternatively, a stepwise procedure where the imine is pre-formed and then reduced can be employed.[4][5]

  • Acetal Deprotection: If significant deprotection of the dimethoxymethyl group is observed, ensure that no strong acids are present in the reaction mixture. The reaction should be performed under neutral or very weakly acidic conditions.

  • Purification: The basic amine products can often be purified by acid-base extraction. The crude product can be dissolved in an organic solvent and washed with dilute acid (e.g., 1M HCl) to extract the amine into the aqueous phase. The aqueous layer is then basified (e.g., with 1M NaOH) and the product is re-extracted into an organic solvent. This can be an effective alternative to column chromatography.

Conclusion

The reductive amination of 3-(dimethoxymethyl)benzaldehyde using sodium triacetoxyborohydride is a mild, efficient, and versatile method for the synthesis of a variety of secondary and tertiary amines. The protocols provided herein are robust and can be adapted to a wide range of amine substrates. The stability of the dimethoxymethyl group under these conditions allows for the synthesis of complex molecules where this functionality can be used for further synthetic manipulations. These application notes should serve as a valuable resource for chemists in both academic and industrial settings.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. [Link]

  • Myers, A. (n.d.). Chem 115: C–N Bond-Forming Reactions: Reductive Amination. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive amination of aldehydes and ketones with sodium triacetoxyborohydride. Studies on direct and indirect reductive amination procedures. PubMed. [Link]

  • Vertex AI Search. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • BYU ScholarsArchive. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. [Link]

  • CaltechAUTHORS. (n.d.). Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces. [Link]

  • The Organic Synthesis Archive. (n.d.). Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. [Link]

  • Stoltz, B. M. (n.d.). Supporting Information: Single-step synthesis of 3-hydroxycarbazoles by annulation of electron-rich anilines and quinones. [Link]

  • PubChem. (n.d.). Benzaldehyde dimethyl acetal. [Link]

  • CAS. (n.d.). Benzaldehyde dimethyl acetal. [Link]

  • Royal Society of Chemistry. (n.d.). The Role of Benzaldehyde Dimethyl Acetal in Modern Organic Synthesis. [Link]

  • ResearchGate. (n.d.). Proposed mechanism for deprotection of benzaldehyde dimethyl acetal. [Link]

  • Royal Society of Chemistry. (n.d.). Direct Asymmetric Reductive Amination of α-Keto Acetals. [Link]

  • ResearchGate. (2012). can anybody suggest me how to deprotect dimethyl acetal in presence of N-BOC Protection. [Link]

  • Chemistry LibreTexts. (2023). Reaction with Primary Amines to form Imines. [Link]

  • PMC. (2021). Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure. [Link]

  • The Role of Benzaldehyde Dimethyl Acetal in Modern Organic Synthesis. (n.d.). [Link]

  • YouTube. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. [Link]

  • Blog. (2025). How does benzaldehyde react with amines?. [Link]

Sources

Application Notes & Protocols: Strategic Synthesis of Pharmaceutical Intermediates Using Mono-Protected Dialdehydes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Duality of Dialdehydes in Drug Synthesis

Symmetrical dialdehydes, such as glutaraldehyde and succinaldehyde, represent a unique class of building blocks in organic synthesis. Their two equivalent reactive carbonyl groups offer the potential for constructing complex molecular architectures, particularly heterocyclic scaffolds common in pharmaceuticals. However, this very symmetry poses a significant challenge: achieving selective monofunctionalization is often difficult, leading to undesired symmetrical additions and polymerization.[1] The strategic implementation of a mono-protection strategy elegantly circumvents this issue. By temporarily masking one aldehyde, we unlock the ability to perform selective chemistry on the remaining free aldehyde, effectively transforming a symmetrical molecule into a versatile, bifunctional synthon.

This guide provides an in-depth exploration of the synthesis and application of mono-protected dialdehydes in the context of pharmaceutical intermediate development. We will delve into the causality behind experimental choices, provide detailed, field-tested protocols, and illustrate key synthetic transformations that leverage this powerful strategy.

Section 1: The Core Strategy: Unlocking Asymmetry through Mono-Protection

The primary motivation for mono-protection is to enforce chemoselectivity. An unprotected dialdehyde, when reacted with a nucleophile, will often yield a mixture of mono- and di-adducts, significantly complicating purification and reducing the yield of the desired intermediate. By protecting one aldehyde, typically as an acetal or dithiane, we create a stable, unreactive moiety under a wide range of conditions, particularly neutral to basic environments.[2][3] This allows for the precise and high-yield transformation of the free aldehyde.

A particularly powerful concept unlocked by this strategy is Umpolung , or the reversal of polarity.[4][5][6] Normally, an aldehyde's carbonyl carbon is electrophilic. By converting it to a 1,3-dithiane, the corresponding C-H proton becomes acidic and can be removed by a strong base, generating a nucleophilic acyl anion equivalent.[4] This enables the formation of carbon-carbon bonds that are otherwise inaccessible through conventional reactivity.

G cluster_0 Overall Synthetic Strategy A Symmetrical Dialdehyde B Mono-Protected Intermediate A->B Protection C Selective Transformation (at free CHO) B->C Reaction (e.g., Grignard, Wittig, Cyclization) D Deprotection C->D Acid Hydrolysis E Asymmetrical Pharmaceutical Intermediate D->E

Caption: High-level workflow for utilizing mono-protected dialdehydes.

Section 2: Preparation of Mono-Protected Dialdehydes

The selective mono-protection of a symmetrical dialdehyde is a critical first step. The primary challenge is preventing the formation of the bis-protected byproduct.[1] This is typically achieved by using a stoichiometric amount of the dialdehyde relative to the protecting diol or dithiol, carefully controlling reaction times, and employing specific catalytic systems. The formation of a cyclic acetal using a diol like ethylene glycol is a common and robust method.[3][7]

Protocol 1: Selective Mono-acetalization of Glutaraldehyde

This protocol details the synthesis of glutaraldehyde mono(ethylene acetal), a versatile intermediate. The key to selectivity is the slow addition of glutaraldehyde to the reaction mixture, minimizing its concentration and favoring mono-reaction.

Reaction Scheme: O=CH-(CH₂)₃-CH=O + HOCH₂CH₂OH --(H⁺)--> (O(CH₂)₂O)CH-(CH₂)₃-CH=O + H₂O

Materials:

  • Glutaraldehyde (25% solution in H₂O)

  • Ethylene glycol

  • p-Toluenesulfonic acid (p-TsOH)

  • Toluene

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • Set up a round-bottom flask with a Dean-Stark apparatus and reflux condenser.

  • To the flask, add toluene (200 mL), ethylene glycol (1.1 equivalents), and a catalytic amount of p-TsOH (0.02 equivalents).

  • Heat the mixture to reflux, allowing any water present in the solvent or reagents to be removed azeotropically and collected in the Dean-Stark trap.

  • In an addition funnel, place glutaraldehyde (1.0 equivalent).

  • Once the system is anhydrous (no more water collecting), begin the slow, dropwise addition of the glutaraldehyde solution to the refluxing mixture over 2-3 hours.

  • Continue refluxing and monitor the reaction by TLC or GC-MS until the starting dialdehyde is consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with saturated NaHCO₃ solution (2 x 50 mL) to quench the acid catalyst.

  • Wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Expected Outcome: The desired mono-acetal should be obtained as a colorless oil. Yields can vary, but a well-controlled reaction can achieve 60-75%. The primary byproduct will be the bis-acetal.

Section 3: Key Synthetic Applications

With the mono-protected intermediate in hand, a wide array of selective transformations can be performed on the free aldehyde group.

Application 1: Synthesis of Heterocyclic Scaffolds

The free aldehyde is an excellent electrophile for cyclization reactions with nucleophiles such as amines and activated methylene compounds, forming a variety of N- and O-heterocycles.[8][9][10] For instance, reaction with an amino alcohol can lead to the formation of oxazolidine derivatives.[9]

G cluster_1 Heterocycle Synthesis Workflow A Mono-protected Dialdehyde C Cyclization (e.g., Oxazolidine formation) A->C B Bifunctional Nucleophile (e.g., Amino Alcohol) B->C D Protected Heterocyclic Intermediate C->D

Caption: General workflow for heterocyclic synthesis.

Application 2: Umpolung Reactivity for Advanced C-C Bonds

As previously mentioned, the conversion of the free aldehyde to a dithiane enables a polarity reversal.[4] This strategy is invaluable for synthesizing 1,2-dicarbonyl compounds or α-hydroxy ketones, which are difficult to obtain through standard aldol-type reactions.[4]

Protocol 2: Umpolung Alkylation via a Mono-Dithiane Intermediate

This two-part protocol first protects the free aldehyde of glutaraldehyde mono(ethylene acetal) as a dithiane, then uses this intermediate as a nucleophile.

Part A: Dithiane Formation

Materials:

  • Glutaraldehyde mono(ethylene acetal) (from Protocol 1)

  • 1,3-Propanedithiol

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the mono-acetal (1.0 eq) and 1,3-propanedithiol (1.1 eq) in anhydrous DCM and cool to 0 °C in an ice bath.[11]

  • Add BF₃·OEt₂ (0.1 eq) dropwise.

  • Allow the mixture to warm to room temperature and stir until TLC indicates complete consumption of the starting material.

  • Quench the reaction by carefully adding saturated NaHCO₃ solution.

  • Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate to yield the mono-acetal, mono-dithiane intermediate, which is often used without further purification.

Part B: Deprotonation and Alkylation

Materials:

  • Mono-acetal, mono-dithiane intermediate

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Electrophile (e.g., Benzyl bromide)

Procedure:

  • Dissolve the dithiane intermediate in anhydrous THF and cool the solution to -30 °C under an inert atmosphere (N₂ or Ar).[4]

  • Slowly add n-BuLi (1.05 eq) dropwise. A color change (often to yellow/orange) indicates the formation of the lithiated species. Stir for 1 hour at this temperature.

  • Add the electrophile (e.g., benzyl bromide, 1.0 eq) dropwise, maintaining the low temperature.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Section 4: Deprotection: Regenerating the Aldehyde

The final step in many synthetic sequences is the removal of the protecting group to unveil the second aldehyde or a derivative thereof. The choice of deprotection conditions is critical to avoid affecting other sensitive functional groups in the molecule.[3]

G cluster_2 Deprotection Pathways A Protected Intermediate (Acetal or Dithiane) B Mild Acidic Hydrolosys (e.g., aq. HCl, p-TsOH) A->B Acetal C Oxidative/Metal-Assisted Hydrolysis (for Dithianes, e.g., HgCl₂, NCS) A->C Dithiane D Final Product with Free Carbonyl B->D C->D

Caption: Common deprotection strategies for acetals and dithianes.

Protocol 3: Acetal Deprotection

Acetals are stable to bases but are readily cleaved under acidic conditions.[2]

Procedure:

  • Dissolve the acetal-protected compound in a mixture of THF and water (e.g., 4:1 v/v).

  • Add a catalytic amount of a strong acid (e.g., 2M HCl or p-TsOH).

  • Stir the mixture at room temperature or warm gently (40-50 °C) while monitoring by TLC.

  • Upon completion, neutralize the acid with saturated NaHCO₃ solution.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to yield the deprotected compound.

Protocol 4: Dithiane Deprotection

Dithianes are more robust than acetals and require specific, often oxidative or metal-assisted, conditions for cleavage.[4]

Procedure (using N-chlorosuccinimide):

  • Dissolve the dithiane-protected compound in a mixture of acetone and water (e.g., 9:1 v/v).

  • Add N-chlorosuccinimide (NCS) (2.5-4.0 eq) and silver nitrate (AgNO₃) (2.5-4.0 eq).

  • Stir the mixture at room temperature until the reaction is complete by TLC.

  • Filter the reaction mixture through a pad of Celite to remove silver salts.

  • Concentrate the filtrate and partition between ether and water.

  • Separate the organic layer, dry, and concentrate to afford the deprotected carbonyl compound.

Section 5: Data Summary and Troubleshooting

Protecting Group Protection Conditions Stability Deprotection Conditions Key Advantages
1,3-Dioxolane (Acetal) Ethylene glycol, acid catalyst (p-TsOH)[11]Stable to bases, nucleophiles, hydrides[2][3]Mild aqueous acid (HCl, p-TsOH)Easy to form and remove; common and inexpensive reagents.
1,3-Dithiane 1,3-Propanedithiol, Lewis acid (BF₃·OEt₂)[11]Stable to acids and basesHg(II) salts, NCS, other oxidative methods[4]Enables Umpolung reactivity; highly stable.

Common Issues & Troubleshooting:

  • Formation of Bis-Protected Product: This is the most common side reaction during protection. To mitigate, use the dialdehyde as the limiting reagent and add it slowly to the reaction mixture.[1]

  • Incomplete Deprotection: If deprotection is sluggish, especially for acetals in complex molecules, increasing the acid concentration or reaction temperature may be necessary. For dithianes, ensure the reagents (e.g., NCS) are fresh.

  • Epimerization: For substrates with stereocenters adjacent to the carbonyl group, be aware that both acidic and basic conditions can potentially cause epimerization.[12] Buffer reaction mixtures where appropriate.

Conclusion

The mono-protection of symmetrical dialdehydes is a cornerstone strategy for the synthesis of complex pharmaceutical intermediates. It imposes a level of control and selectivity that unlocks a diverse range of chemical transformations, from the construction of essential heterocyclic cores to advanced C-C bond formations via Umpolung reactivity. The protocols and insights provided herein serve as a robust foundation for researchers and drug development professionals aiming to leverage these versatile synthons in their synthetic campaigns.

References

  • Title: Protecting-Group-Free Synthesis of Novel Symmetrical and Unsymmetrical Diynes Dialdehyde via Copper-Catalyzed Glaser–Hay reaction: An Experimental and Computational Study Source: Chemical Methodologies URL: [Link]

  • Title: Synthesis of heterocyclic compounds by interaction of aldehydes with monoterpenoids Source: ResearchGate URL: [Link]

  • Title: Corey-Seebach Reaction - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]

  • Title: General Synthesis of meso-1,4-Dialdehydes and Their Application in Ir-Catalyzed Asymmetric Tishchenko Reactions - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps Source: Chemistry Steps URL: [Link]

  • Title: 'Umpolung' Reactivity in Semiaqueous Amide and Peptide Synthesis - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Selective mono protection of diols, diamines, and amino alcohols using cesium bases | Request PDF Source: ResearchGate URL: [Link]

  • Title: Protecting-Group-Free Synthesis of Novel Symmetrical and Unsymmetrical Diynes Dialdehyde via Copper-Catalyzed Glaser–Hay reaction: An Experimental and Computational Study | Request PDF Source: ResearchGate URL: [Link]

  • Title: Methods of Reactivity Umpolung Source: Wiley Online Library URL: [Link]

  • Title: Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: UMPOLUNG REACTIONS - eGyanKosh Source: eGyanKosh URL: [Link]

  • Title: A Facile Route to Glyoxal Mono(diethyl Acetal): A Versatile Synthon for Preparation of α,β-Unsaturated Aldehydes Source: Taylor & Francis Online URL: [Link]

  • Title: Umpolung: Carbonyl Synthons Source: Princeton University URL: [Link]

  • Title: Heterocyclic dialdehydes: linkers in the synthesis of macroacyclic ligands Source: Semantic Scholar URL: [Link]

  • Title: Processes for producing dialdehyde monoacetals Source: Google Patents URL
  • Title: Protecting group - Wikipedia Source: Wikipedia URL: [Link]

  • Title: General Method for Selective Mono-Boc Protection of Diamines and Thereof Source: SciELO México URL: [Link]

  • Title: Recent advances in catalytic asymmetric synthesis Source: Frontiers URL: [Link]

  • Title: Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology Source: Sumitomo Chemical URL: [Link]

  • Title: Formation of Heterocyclic and Polycyclic Compounds from Amino Alcohols and Dialdehydes | Request PDF Source: ResearchGate URL: [Link]

  • Title: Glutaraldehyde - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Chiral Aldehyde Catalysis Enables Direct Asymmetric α-Substitution Reaction of N-Unprotected Amino Acids with Halohydrocarbons Source: ChemRxiv URL: [Link]

  • Title: Acetals can serve as protecting groups for 1,2-diols, as well as ... Source: Pearson URL: [Link]

  • Title: General Method for Selective Mono-Boc Protection of Diamines and Thereof Source: Journal of the Mexican Chemical Society URL: [Link]

  • Title: Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis Source: ACS Publications URL: [Link]

  • Title: Catalytic Asymmetric Intramolecular α-Alkylation of Aldehydes Source: ACS Publications URL: [Link]

  • Title: Formation of series reactive dialdehyde intermediates by metabolism of monotropein Source: ScienceDirect URL: [Link]

  • Title: GLutaraldehyde Source: Ataman Kimya URL: [Link]

  • Title: Chemo-Selective Protection of Aldehydes Functional Group Catalyzed by MOFs Source: MDPI URL: [Link]

  • Title: A stable activated glutaral disinfectant and its preparation method.
  • Title: new synthons to prepare trehalose bio-conjugates Source: Royal Society of Chemistry URL: [Link]

  • Title: Glutaraldehyde - Occupational Hazards in Hospitals | NIOSH Source: Centers for Disease Control and Prevention URL: [Link]

  • Title: Glutaraldehyde – Knowledge and References Source: Taylor & Francis Online URL: [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing 3-(Dimethoxymethyl)benzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Yield Improvement & Selectivity Control in Mono-Acetalization Ticket ID: #RXN-ISO-301 Assigned Specialist: Senior Application Scientist

The Core Challenge: The "Mono-Protection Paradox"

The synthesis of 3-(dimethoxymethyl)benzaldehyde from isophthalaldehyde (benzene-1,3-dicarbaldehyde) presents a classic problem in organic synthesis: Selectivity .

Because the starting material possesses two identical aldehyde groups, standard acetalization conditions often lead to a statistical mixture of:

  • Starting Material (Unreacted)

  • Target Product (Mono-acetal)

  • Over-reaction Product (Bis-acetal)

To improve yield, you must transition from "recipe following" to kinetic and thermodynamic modulation . This guide provides the protocols and troubleshooting logic to maximize the mono-acetal yield.

Critical Reaction Pathways

Understanding the equilibrium is the first step to controlling it. The reaction is acid-catalyzed and reversible.[1]

ReactionPathway SM Isophthalaldehyde (Starting Material) Mono 3-(Dimethoxymethyl) benzaldehyde (TARGET) SM->Mono + MeOH / H+ (k1) Mono->SM + H2O / H+ (k-1) Bis 1,3-Bis(dimethoxymethyl) benzene (Over-Reaction) Mono->Bis + MeOH / H+ (k2) Bis->Mono + H2O / H+ (k-2) Water H2O (Byproduct)

Figure 1: Stepwise acetalization equilibrium. The goal is to maximize k1 while minimizing k2.

Optimized Experimental Protocols

Do not rely on standard p-TsOH/Toluene reflux methods for this specific target; they are too aggressive and favor the bis-acetal. Below are two superior methods based on Catalyst Tuning .

Method A: The Ammonium Nitrate Protocol (Highly Recommended)

Best for: High selectivity and mild conditions.

Mechanism: Ammonium nitrate (


) acts as a mild, selective acid catalyst. The acidity is sufficient to activate the carbonyl but mild enough that the reaction slows significantly after the first acetalization due to the subtle electronic deactivation of the ring.

Protocol:

  • Dissolve: Dissolve Isophthalaldehyde (10 mmol) in anhydrous Methanol (30 mL).

  • Catalyst: Add solid Ammonium Nitrate (

    
    ) (0.2 - 0.4 mmol, 2-4 mol%).
    
  • Reaction: Stir at Room Temperature for 12–24 hours.

    • Checkpoint: Monitor via TLC (Hexane/EtOAc 4:1). The mono-acetal usually appears as a distinct spot between the starting material and bis-acetal.

  • Quench: Add saturated

    
     solution (1 mL).
    
  • Extraction: Remove MeOH under reduced pressure. Extract residue with DCM.

  • Purification: Flash chromatography (Basified Silica, see Section 4).

Method B: The "Reverse Hydrolysis" Strategy

Best for: Recovery of over-reacted batches.

If your reaction mixture contains >40% Bis-acetal, do not discard it. Convert it back to the mono-acetal.

  • Isolate: Isolate the Bis-acetal (or the crude mixture).

  • Hydrolysis: Dissolve in Acetone/Water (10:1).

  • Catalyst: Add Indium(III) Triflate (

    
    ) or dilute HCl (0.1 M).
    
  • Control: The bis-acetal hydrolyzes stepwise. Stop the reaction when the Mono-acetal peak maximizes (approx. 1-2 hours).

Troubleshooting & FAQ

Q1: My yield is low because the product degrades on the silica column. Why?

Diagnosis: Acetals are acid-sensitive. Standard silica gel is slightly acidic (pH 6.5–7.0). This acidity is sufficient to hydrolyze the dimethyl acetal back to the aldehyde during the time it takes to run a column.

The Fix: Basify Your Silica

  • Pre-treatment: Slurry your silica gel in the eluent containing 1% Triethylamine (

    
    ).
    
  • Eluent: Maintain 0.5%

    
     in your running solvent system.
    
  • Validation: Your product spot on TLC should not streak. If it streaks, your stationary phase is still too acidic.

Q2: I have 50% Starting Material and 50% Bis-acetal. Where is my product?

Diagnosis: This indicates a "Runaway Reaction." Your catalyst is too active (e.g.,


 or high % p-TsOH). The second acetalization (

) is happening as fast as the first (

).

The Fix:

  • Switch Catalysts: Move to

    
     (Method A) or Iodine (
    
    
    
    ) in MeOH (10 mol%).
  • Stoichiometry: Do not use a large excess of MeOH if using strong acids. Use TMOF (Trimethyl Orthoformate) as the reagent (1.1 equivalents) in dry DCM rather than using MeOH as the solvent. This limits the "fuel" available for the second reaction.

Q3: Can I use TMOF (Trimethyl Orthoformate) instead of Methanol?

Answer: Yes, but with caution. TMOF acts as both a reagent and a water scavenger.

  • Pros: Drives equilibrium to completion (removes water).

  • Cons: Highly aggressive. Often leads to Bis-acetal.

  • Recommendation: Use TMOF only if Method A fails to reach conversion. Use exactly 1.05 equivalents of TMOF per aldehyde group you wish to protect (i.e., 1.05 eq total for mono-protection) and run at 0°C.

Logic Flow: Troubleshooting Decision Tree

Use this flow to determine your next experimental move.

Troubleshooting Start Analyze Crude NMR/TLC Check1 High % Bis-acetal? Start->Check1 Check2 High % Starting Material? Check1->Check2 No Action1 Reduce Catalyst Acidity (Switch to NH4NO3) Check1->Action1 Yes Check3 Product decomposing? Check2->Check3 No Action2 Increase Time or Add Dehydrating Agent (TMOF) Check2->Action2 Yes Action3 Basify Silica Gel (Add 1% Et3N) Check3->Action3 Yes Action4 Optimize! Check3->Action4 No

Figure 2: Decision matrix for optimizing reaction conditions based on crude analysis.

Comparative Data: Catalyst Performance

The following table summarizes expected outcomes based on catalyst choice for Isophthalaldehyde acetalization.

CatalystConditionsMajor ProductSelectivity (Mono:Bis)Notes
p-TsOH MeOH, RefluxBis-acetal1:9Thermodynamic sink; hard to stop.

(Iodine)
MeOH, RTMixture1:1Neutral conditions, easy workup.

MeOH, RTMono-acetal 4:1 Recommended. Kinetic control.
Ce(OTf)

MeOH, RTMono-acetal3:1Excellent but expensive.

References

  • Selective Acetalization with Ammonium Nitrate

    • Gopinath, R., et al.
  • General Protective Group Chemistry

    • Wuts, P. G. M., & Greene, T. W. Greene's Protective Groups in Organic Synthesis. 4th Edition. Wiley-Interscience.
  • Iodine-Catalyzed Acetalization

    • Banik, B. K., et al. "Iodine as a mild and efficient catalyst for the protection of carbonyl compounds as 1,3-dioxolanes and dimethyl acetals." Tetrahedron Letters, 2005.

Disclaimer: All protocols should be performed in a fume hood with appropriate PPE. The user assumes all responsibility for safety and compliance.

Sources

Technical Support Center: Purification of 3-(Dimethoxymethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Purifying 3-(Dimethoxymethyl)benzaldehyde (Isophthalaldehyde mono-dimethyl acetal) presents a specific "Janus" challenge: the molecule contains an aldehyde (oxidation-sensitive) and an acetal (acid-sensitive).

Standard distillation often fails due to two primary mechanisms:

  • Acid-Catalyzed Reversion: Trace acids in the crude mixture revert the acetal back to the solid starting material (Isophthalaldehyde), causing condenser clogging.

  • Thermal Disproportionation: Excessive pot temperatures (>160°C) can drive acetal exchange, leading to a mixture of dialdehyde and bis-acetal.

This guide provides a self-validating protocol to purify this intermediate while preserving the acetal functionality.

Module 1: Pre-Distillation "Triage" (Critical)

STOP & CHECK: Do not proceed to distillation until the crude mixture passes the pH Stability Check . Distilling an acidic crude mixture is the #1 cause of failure for this compound.

The Acid Neutralization Protocol

Acetals are stable to base but extremely labile to acid. If your synthesis involved acid catalysis (e.g., pTSA, HCl), you must quench it completely.

StepActionMechanistic Rationale
1 Quench Wash the organic layer with saturated NaHCO₃ (2x) followed by Brine .
2 Dry Dry over anhydrous K₂CO₃ (Potassium Carbonate). Do NOT use Silica or MgSO₄ (can be slightly acidic).
3 Stabilize Add 0.1% w/w Triethylamine to the crude oil before stripping solvent.
Module 2: Vacuum Distillation Protocol

Target Physical Properties (Estimated):

  • Boiling Point: ~135–145°C @ 1–2 mmHg (Predicted based on Isophthalaldehyde BP).

  • Appearance: Colorless to pale yellow viscous oil.

  • Major Impurity: Isophthalaldehyde (Solid, MP ~89°C).

Experimental Setup Diagram

DistillationWorkflow Start Crude 3-(Dimethoxymethyl)benzaldehyde CheckPH pH Check: Is Aqueous Wash > pH 8? Start->CheckPH Neut Action: Wash with NaHCO3 Add 0.1% Triethylamine CheckPH->Neut No (Acidic) Strip Strip Solvent (Rotovap) < 40°C Bath CheckPH->Strip Yes (Basic) Neut->CheckPH Setup Setup Vacuum Distillation (Short Path Head) Strip->Setup VacCheck Vacuum Check Target: < 2 mmHg Setup->VacCheck Heat Ramp Heat Oil Bath: 140-160°C VacCheck->Heat Pressure Stable Observe Observe Condenser Heat->Observe Solid Issue: White Solid Forming? (Starting Material Sublimation) Observe->Solid Cloudy/Crystals Collect Collect Main Fraction (Stable BP & Refractive Index) Observe->Collect Clear Liquid WarmCond Action: Switch to Warm Water (50°C) or Heat Gun on Neck Solid->WarmCond WarmCond->Collect

Figure 1: Decision logic for the purification workflow, emphasizing the management of solid impurities (sublimation).

Step-by-Step Methodology
  • Equipment Selection:

    • Use a Short Path Distillation Head (minimize thermal residence time).

    • Condenser Coolant: Set to 45–50°C .

      • Why? The starting material (Isophthalaldehyde) melts at ~89°C. If your condenser is too cold (e.g., 0°C), trace starting material will crystallize and clog the path. Warm water keeps impurities molten or prevents rapid crystallization.

  • The "Forerun" (Degassing):

    • Apply vacuum gradually to prevent bumping (residual solvent).

    • Discard the first fraction (usually solvent and trace methyl benzoate/methanol).

  • The Main Cut:

    • Collect the fraction boiling steadily (expect ~135–145°C at high vacuum).

    • Visual Cue: The product should be a clear oil. If the distillate becomes cloudy or solidifies, you are likely distilling unreacted starting material.

Module 3: Troubleshooting & FAQs
Q1: The distillate is turning cloudy or solidifying in the receiver. What is happening?

Diagnosis: You are distilling unreacted Isophthalaldehyde (Starting Material).

  • Cause: Incomplete reaction or hydrolysis of the acetal during distillation due to acidity.

  • Fix:

    • Stop the distillation.

    • Check the crude pH. If acidic, re-dissolve in ether, wash with NaHCO₃, and re-dry with K₂CO₃.

    • If pH is neutral, your reaction conversion was low. You may need to use a fractionating column (Vigreux) to separate the dialdehyde (lower BP/sublimes) from the acetal.

Q2: My vacuum pressure fluctuates wildly during heating.

Diagnosis: Decomposition (Decarboxylation or Methanol Elimination).

  • Cause: Bath temperature is too high (>180°C) or the system is leaking.

  • Fix:

    • Ensure the system is leak-tight (grease all joints).

    • Lower the bath temperature.

    • Manifold Check: Ensure you have a cold trap (liquid N₂ or dry ice) to catch any methanol released, which otherwise artificially inflates pressure readings.

Q3: Can I use Silica Gel chromatography instead?

Risk: High.

  • Reason: Standard silica gel is slightly acidic (pH 4–5). This is sufficient to hydrolyze the dimethyl acetal back to the aldehyde on the column.

  • Alternative: If you must use chromatography, use Neutral Alumina or treat your silica with 1% Triethylamine in the eluent to deactivate acidic sites [1].

Module 4: Post-Purification Storage

The purified 3-(Dimethoxymethyl)benzaldehyde is sensitive to auto-oxidation (aldehyde to acid) and hydrolysis (acetal to aldehyde).

  • Container: Amber glass vial (UV protection).

  • Atmosphere: Flush headspace with Argon or Nitrogen.

  • Stabilizer: Store over a few pellets of anhydrous K₂CO₃ to scavenge any moisture/acid that develops over time.

  • Temperature: -20°C freezer.

References
  • Patel, S. et al. "Protection of Carbonyl Groups: Acetals and Ketals." Practical Organic Synthesis, 2018.

  • NIST Chemistry WebBook. "Benzaldehyde dimethyl acetal Thermochemical Data." (Used as a homologue baseline).

  • PubChem Compound Summary. "Isophthalaldehyde Properties." (Starting material data for sublimation thresholds). [1]

Sources

Technical Support Center: Recrystallization of Benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Solvent Systems & Troubleshooting Protocols Document ID: TSC-BZ-2026-02 Audience: Chemical Researchers, Process Chemists, and Drug Development Scientists

Mission Statement

This guide addresses the specific physicochemical challenges associated with purifying benzaldehyde derivatives. Unlike standard aromatics, these compounds present a unique "trivalent" challenge: high susceptibility to autoxidation , pronounced tendency to "oil out" (liquid-liquid phase separation), and variable polarity driven by para/meta/ortho substituents.

This support module provides self-validating protocols to maximize yield and purity while mitigating decomposition.

Module 1: Solvent Selection Logic

Q: How do I select a primary solvent when the substituent effect is unknown?

A: Benzaldehyde derivatives behave according to a "Push-Pull" polarity model. The carbonyl group is polar, but the aromatic ring is lipophilic. Your solvent choice must balance these competing factors based on the substituents present.

Do not rely on trial and error. Use the Dielectric Constant (


) Matching Protocol  below to narrow your initial screen.
Solvent Screening Matrix for Benzaldehyde Derivatives
Derivative ClassSubstituent TypeRecommended Primary SolventsAnti-Solvents (Binary System)Technical Rationale
Non-Polar / Lipophilic Alkyl, Phenyl, Halo (Cl, Br)Hexanes, Heptane, Cyclohexane None (Single solvent usually sufficient)High lipophilicity requires non-polar solvents. Cooling to -20°C often required for max yield.
Moderately Polar Methoxy (-OMe), Ether, ThioetherEthanol (Abs.), Isopropanol, Toluene Water (for alcohols), Hexane (for Toluene)These derivatives often form supersaturated oils. Alcohols provide H-bond donation to the carbonyl oxygen, stabilizing the crystal lattice.
Highly Polar / H-Bonding Nitro (-NO2), Hydroxyl (-OH), Amino (-NH2)Ethyl Acetate, Acetone, Acetonitrile Hexanes, HeptaneStrong dipoles require polar aprotic solvents (EtOAc) or polar protic solvents (EtOH) to dissolve the lattice energy.
Acid Sensitive Acetals, IminesToluene, Ethyl Acetate HexanesAvoid Alcohols/Water. Trace acid in alcohols can hydrolyze acid-sensitive derivatives back to parent aldehydes.

Critical Insight: For benzaldehydes, Ethanol/Water is the "Gold Standard" binary system due to the high solubility differential, but it poses an oxidation risk if the water is not degassed (dissolved


).

Module 2: Troubleshooting "Oiling Out"

Q: My product separates as a viscous oil at the bottom of the flask instead of crystallizing. How do I fix this?

A: "Oiling out" occurs when the saturation temperature of your solute in the chosen solvent is higher than the solute's melting point in that solvent.[1] Essentially, the compound undergoes liquid-liquid phase separation before it can nucleate into a solid.

This is common in benzaldehydes with low melting points (<60°C). Follow the logic flow below to resolve this.

Workflow: Resolving Phase Separation (Oiling Out)

OilingOut Start Issue: Product Oils Out CheckTemp Check 1: Is Solution Boiling? Start->CheckTemp Reheat Re-dissolve: Add more solvent and heat to reflux CheckTemp->Reheat No CheckPurity Check 2: Purity Assessment (TLC/NMR) CheckTemp->CheckPurity Yes Impure High Impurity Load CheckPurity->Impure Significant impurities Pure High Purity (>90%) CheckPurity->Pure Compound is pure Trituration Action: Triturate Oil with seed crystal Impure->Trituration Impurities depress MP ChangeSolvent Action: Switch Solvent (Lower Boiling Point) Pure->ChangeSolvent Solvent BP > Solute MP SeedCloud Protocol: Seeding at Cloud Point Pure->SeedCloud Solvent BP < Solute MP

Figure 1: Decision tree for diagnosing and resolving oiling out events during recrystallization.

Protocol: Seeding at the Cloud Point
  • Re-heat the mixture until the oil redissolves completely.

  • Allow the solution to cool slowly with vigorous stirring.

  • The Critical Moment: As soon as you see the first sign of turbidity (cloudiness) or micro-droplets:

    • Add a seed crystal of the pure product immediately.

    • If no seed is available, scratch the inner glass wall with a glass rod (nucleation induction).

  • Maintain temperature at this "cloud point" for 10 minutes to allow crystal growth to overtake oil formation.

Module 3: Managing Oxidation (The Benzoic Acid Trap)

Q: My white crystals turn yellow or brown during the process. Is this decomposition?

A: Yes. Benzaldehyde derivatives undergo autoxidation to form benzoic acid derivatives upon exposure to air, a process catalyzed by light and heat. The yellow color often comes from trace polymerization or quinoid impurities.

The "Inert Blanket" Protocol: To prevent this during hot recrystallization:

  • De-oxygenate Solvents: Sparge your solvent (e.g., Ethanol) with Nitrogen or Argon for 15 minutes prior to heating. Dissolved oxygen is the primary reactant here.

  • The "Sacrificial" Wash: Before recrystallization, dissolve your crude solid in a non-polar solvent (like Et2O or DCM) and wash with 10% aqueous

    
     .
    
    • Why? This converts any existing benzoic acid impurity into its water-soluble salt (

      
      ), removing it from the organic layer.
      
  • Speed is Key: Do not leave benzaldehyde solutions boiling for extended periods. Once dissolved, move immediately to cooling.

Module 4: Binary Solvent Optimization

Q: Single solvents result in either poor yield or poor purity. How do I optimize a mixed-solvent system?

A: Use a binary system (Solvent/Anti-solvent). The goal is to dissolve the compound in a hot "Good" solvent, then lower the solubility limit by adding a "Bad" solvent (Anti-solvent) until saturation is reached.[1]

Standard Operating Procedure: Binary Addition

BinarySolvent Step1 1. Dissolve Step2 2. Add Anti-Solvent Step1->Step2 Min. Vol. Hot Solvent Step3 3. Clarify Step2->Step3 Add until turbid (cloudy) Step4 4. Crystallize Step3->Step4 Add drops of Hot Solvent until clear Step4->Step4 Cool slowly to 4°C

Figure 2: Step-by-step workflow for binary solvent recrystallization.

Detailed Steps:

  • Dissolution: Dissolve crude solid in the minimum amount of boiling Solvent A (e.g., Ethanol).[1]

  • Precipitation: While keeping the solution hot (near boiling), add hot Solvent B (e.g., Water) dropwise.

  • The Endpoint: Stop adding Solvent B exactly when a faint, persistent cloudiness appears. This indicates you have hit the saturation limit.

  • Clarification: Add 1-2 drops of hot Solvent A to make the solution clear again.

  • Crystallization: Remove heat and allow to cool.[2][3]

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (The authoritative text on specific purification protocols for thousands of organic compounds).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for general recrystallization techniques and solvent properties).

  • American Chemical Society (ACS). (2016). Common Solvents and their Properties. ACS Division of Organic Chemistry. (Data source for dielectric constants and boiling points).

  • University of Rochester. (n.d.). Solvent Selection Guide for Recrystallization. Department of Chemistry. (Source for polarity matching logic).

  • Royal Society of Chemistry (RSC). (2016). Solvent Selection Guides. Chem21 Project. (Green chemistry and solvent suitability data).

Sources

Technical Support Center: Resolving Solubility and Stability Challenges of 3-(Dimethoxymethyl)benzaldehyde in Aqueous Media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-(Dimethoxymethyl)benzaldehyde. This document is designed for researchers, chemists, and drug development professionals who are encountering challenges with the solubility and handling of this compound in aqueous environments. Our goal is to provide not just protocols, but a deep, mechanistic understanding of the challenges involved and a logical framework for overcoming them.

Section 1: Understanding the Core Challenges

Q1: What are the primary obstacles to using 3-(Dimethoxymethyl)benzaldehyde in aqueous solutions?

Researchers face a dual challenge with this compound: poor aqueous solubility and latent chemical instability.

  • Poor Intrinsic Solubility: Like many benzaldehyde derivatives, the molecule possesses a significant nonpolar aromatic ring, which makes it hydrophobic.[1][2] While the dimethoxymethyl group contains oxygen atoms that can act as hydrogen bond acceptors, this is insufficient to overcome the hydrophobicity of the benzene ring, leading to very limited solubility in water.[3][4]

  • Chemical Instability (Acetal Hydrolysis): The dimethoxymethyl group is a dimethyl acetal. Acetals are well-known protecting groups for aldehydes precisely because they are stable under neutral to basic conditions but are readily hydrolyzed back to the parent aldehyde and alcohol under acidic conditions.[5][6] When 3-(Dimethoxymethyl)benzaldehyde is introduced into an unbuffered or acidic aqueous solution, it can quickly hydrolyze to 3-formylbenzaldehyde and two equivalents of methanol. This is often an overlooked source of experimental variability.

Therefore, any successful solubilization strategy must not only address the physical challenge of dissolution but also maintain a chemical environment that prevents this unwanted hydrolysis.

Section 2: Frequently Asked Questions (FAQs)

Q2: My compound won't dissolve in my aqueous buffer. What is the first and simplest thing I should try?

The most direct approach is to first dissolve the compound in a minimal amount of a water-miscible organic co-solvent to create a concentrated stock solution before performing a stepwise dilution into your final aqueous medium. Dimethyl sulfoxide (DMSO) or ethanol are excellent starting points. This method is effective but requires careful control of the final co-solvent concentration in your assay, as it can affect biological systems, often at levels as low as 0.1-1%.[7][8]

Q3: I dissolved my compound successfully, but my experimental results are inconsistent, or I'm observing a new peak in my HPLC analysis over time. What could be happening?

This is a classic sign of acetal hydrolysis.[9][10] The inconsistency arises because you are no longer testing the parent compound but a mixture of the acetal and its hydrolyzed aldehyde form, which will have different chemical and biological properties. This is almost certainly due to the pH of your aqueous medium being acidic (pH < 6.5).

Q4: What is the recommended pH range for preparing and storing aqueous solutions of this compound?

To ensure the stability of the acetal group, you must work in a well-buffered system maintained at a neutral to slightly alkaline pH, ideally between pH 7.0 and 8.5 . Avoid acidic buffers (e.g., acetate, citrate) and even unbuffered water, which can become acidic from dissolved CO2.

Q5: Are there any common solvents or additives I should avoid?

Avoid any acidic reagents or buffers. When choosing a solubilization strategy, be mindful that some additives, while enhancing solubility, could interfere with your specific experiment. For example, some surfactants can disrupt cell membranes, and cyclodextrins might sequester other small molecules in your assay. Always run a vehicle control (the solubilizing system without your compound) to account for these potential effects.[7]

Section 3: In-Depth Troubleshooting and Solubilization Guide

This guide provides a systematic workflow for achieving a stable and soluble aqueous preparation of 3-(Dimethoxymethyl)benzaldehyde.

G cluster_0 cluster_1 Start Start: Need to dissolve 3-(Dimethoxymethyl)benzaldehyde in aqueous buffer PrepStock Step 1: Prepare Concentrated Stock in 100% DMSO or Ethanol (e.g., 10-100 mM) Start->PrepStock Dilute Step 2: Dilute Stock into Aqueous Buffer (pH 7.0-8.5) PrepStock->Dilute CheckPrecipitate Observe for Precipitation Dilute->CheckPrecipitate Success1 Success: Solution is Clear & Stable CheckPrecipitate->Success1 No Troubleshoot Precipitation Occurs: Proceed to Advanced Methods CheckPrecipitate->Troubleshoot Yes AdvancedMethods Step 3: Advanced Solubilization Troubleshoot->AdvancedMethods MethodA Method A: Cyclodextrin Encapsulation (e.g., HP-β-CD) AdvancedMethods->MethodA MethodB Method B: Micellar Solubilization (e.g., Polysorbate 80) AdvancedMethods->MethodB FinalCheck Step 4: Validate Solution - Check for clarity - Monitor stability via HPLC MethodA->FinalCheck MethodB->FinalCheck Success2 Success: Stable, Soluble Formulation Achieved FinalCheck->Success2 Clear & Stable

Caption: Troubleshooting workflow for solubilizing 3-(Dimethoxymethyl)benzaldehyde.

Step 1: Initial Assessment & Stock Solution Preparation

The first line of attack is always a co-solvent system. It is simple and effective for many applications.

  • Causality: Water-miscible organic solvents like DMSO reduce the polarity of the bulk solvent, weakening the cohesive hydrogen-bonding network of water and creating a more favorable environment for the hydrophobic solute to dissolve.[11]

Co-SolventMax Rec. Final Conc. (Cell-based Assays)Notes
DMSO 0.1% - 0.5%Excellent solvating power. Can be toxic to some cell lines at higher concentrations.
Ethanol 0.5% - 1.0%Generally less toxic than DMSO but may have slightly lower solvating power for this compound.
DMF < 0.1%High solvating power but generally more toxic. Use with caution.

See Protocol 1 for a detailed methodology.

Step 2: Advanced Solubilization Techniques

If simple co-solvent dilution fails, more sophisticated formulation strategies are required. These methods alter the apparent solubility of the compound by encapsulating it in a water-soluble carrier system.

Method A: Inclusion Complexation with Cyclodextrins

Cyclodextrins are truncated cone-shaped molecules with a hydrophobic interior and a hydrophilic exterior.[12] They can encapsulate hydrophobic guest molecules, like 3-(Dimethoxymethyl)benzaldehyde, forming a water-soluble "inclusion complex."[13][14] This is a highly effective and widely used method in pharmaceutical development.[15]

  • Causality: The hydrophobic aromatic portion of the benzaldehyde derivative partitions into the nonpolar cavity of the cyclodextrin, shielding it from the aqueous environment. The hydrophilic exterior of the cyclodextrin then allows the entire host-guest complex to dissolve readily in water.[16][17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is particularly useful due to its high water solubility and low toxicity.[12]

G cluster_CD Cyclodextrin (Host) CD Hydrophilic Exterior Complex Soluble Inclusion Complex CD->Complex Cavity Hydrophobic Cavity Compound 3-(Dimethoxymethyl)benzaldehyde (Guest) Compound->Complex Encapsulation

Caption: Mechanism of cyclodextrin encapsulation for solubility enhancement.

See Protocol 2 for a detailed methodology.

Method B: Micellar Solubilization with Surfactants

Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into spherical structures called micelles.[18][19]

  • Causality: Micelles have a hydrophobic core and a hydrophilic shell. The nonpolar 3-(Dimethoxymethyl)benzaldehyde partitions into the hydrophobic core, effectively being encapsulated and carried into solution by the water-soluble micelle.[20][21][22] Non-ionic surfactants are preferred for biological applications due to their lower potential for toxicity and protein denaturation.[19]

SurfactantTypeTypical Use ConcentrationNotes
Polysorbate 80 (Tween® 80) Non-ionic0.1% - 1% (w/v)Widely used in pharmaceutical formulations.
Polysorbate 20 (Tween® 20) Non-ionic0.05% - 0.5% (w/v)Common in biological buffers (e.g., TBS-T).
Triton™ X-100 Non-ionic0.1% - 1% (v/v)Effective solubilizer, but may interfere with some cell-based assays.

Section 4: Experimental Protocols

Protocol 1: Preparation of an Aqueous Working Solution using a Co-solvent

  • Stock Solution: Weigh an accurate amount of 3-(Dimethoxymethyl)benzaldehyde and dissolve it in 100% DMSO to make a high-concentration stock (e.g., 50 mM). Ensure it is fully dissolved, using gentle vortexing if necessary.

  • Intermediate Dilution (Optional but Recommended): Perform a 1:10 serial dilution of the stock solution into your final aqueous buffer (e.g., PBS, pH 7.4). This helps prevent localized high concentrations of the organic solvent that can cause precipitation.

  • Final Dilution: Add the required volume of the intermediate solution (or the primary stock if skipping step 2) to the bulk of your pre-warmed (room temperature or 37°C) aqueous buffer while vortexing gently.

  • Observation: Visually inspect the final solution against a dark background for any signs of cloudiness or precipitate (Tyndall effect). If the solution is not perfectly clear, the concentration exceeds its solubility limit under these conditions.

Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Prepare Cyclodextrin Solution: Prepare a 10-20% (w/v) solution of HP-β-CD in your desired aqueous buffer (pH 7.0-8.5).

  • Prepare Compound Slurry: Add the pre-weighed solid 3-(Dimethoxymethyl)benzaldehyde directly to the HP-β-CD solution to achieve your target final concentration.

  • Complexation: Stir the mixture vigorously at room temperature for 1-4 hours, or until the solution becomes clear. Gentle heating (30-40°C) can sometimes expedite the process.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any undissolved particulates or potential microbial contamination. The resulting clear solution contains the water-soluble inclusion complex.

Protocol 3: Monitoring Acetal Hydrolysis via Reverse-Phase HPLC

This protocol is essential for validating the stability of your final formulation.

  • Method Development: Develop an isocratic or gradient reverse-phase HPLC method (e.g., using a C18 column) that can resolve 3-(Dimethoxymethyl)benzaldehyde from its potential hydrolytic product, 3-formylbenzaldehyde. A mobile phase of acetonitrile and water is a good starting point.

  • Time-Zero Analysis (T=0): As soon as you prepare your final aqueous solution using your chosen method (co-solvent or cyclodextrin), immediately inject a sample onto the HPLC and acquire the chromatogram. This will serve as your baseline.

  • Incubation: Store your solution under the intended experimental conditions (e.g., 37°C).

  • Time-Point Analysis: At various time points (e.g., 1h, 4h, 24h), inject another aliquot of the solution and acquire a new chromatogram.

  • Data Analysis: Compare the peak area of the parent compound (3-(Dimethoxymethyl)benzaldehyde) across the time points. The emergence of a new peak corresponding to 3-formylbenzaldehyde and a decrease in the parent peak area confirms that hydrolysis is occurring. If the parent peak area remains >95% of the T=0 value, the solution is considered stable for that duration.

Section 5: Chemical Stability Profile: The Acetal Hydrolysis Mechanism

Understanding the mechanism of instability is key to preventing it. The hydrolysis of an acetal is a classic acid-catalyzed reaction.

G Acetal 3-(Dimethoxymethyl)benzaldehyde (Acetal) ProtonatedAcetal Protonated Acetal (Oxygen activated) Acetal->ProtonatedAcetal + H⁺ (fast, reversible) from acidic buffer HemiacetalCarbocation Resonance-Stabilized Carbocation + Methanol ProtonatedAcetal->HemiacetalCarbocation - CH₃OH (slow, RDS) Hemiacetal Hemiacetal Intermediate HemiacetalCarbocation->Hemiacetal + H₂O (fast) ProtonatedAldehyde Protonated Aldehyde Hemiacetal->ProtonatedAldehyde + H⁺ (fast) Aldehyde 3-Formylbenzaldehyde (Final Product) + Methanol ProtonatedAldehyde->Aldehyde - H⁺ (fast)

Caption: Simplified reaction pathway for the acid-catalyzed hydrolysis of the acetal.

The critical step is the initial protonation of one of the methoxy oxygens. This step is highly dependent on the concentration of protons (H+) in the solution. By keeping the solution at a neutral or slightly basic pH, the concentration of H+ is minimized, effectively shutting down this degradation pathway and preserving the integrity of the compound.

References

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  • Li, P., et al. (2022). "Solubilization techniques used for poorly water-soluble drugs." Acta Pharmaceutica Sinica B.
  • Valle, M. A., & Zakharova, L. Y. (2020). "Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure." Journal of Molecular Liquids.
  • Rangel-Yagui, C. O., Pessoa Jr, A., & Tavares, L. C. (2005). "Micellar solubilization of drugs." Journal of Pharmacy & Pharmaceutical Sciences.
  • Rangel-Yagui, C. O., Pessoa Jr, A., & Tavares, L. C. (2005). "Micellar solubilization of drugs.
  • Hyda, Y. (2024). "The Role of Surfactants in Solubilization of Poorly Soluble Drugs." Journal of Chemical and Pharmaceutical Research.
  • Sharma, D., et al. (2012). "Techniques for solubility enhancement of poorly soluble drugs: an overview." Journal of Medical and Pharmaceutical and Allied Sciences.
  • Lazar, A. N., et al. (2021). "β-Cyclodextrin Inclusion Complexes with Catechol-Containing Antioxidants Protocatechuic Aldehyde and Protocatechuic Acid—An Atomistic Perspective on Structural and Thermodynamic Stabilities." Molecules.
  • Stephenson, R. M. (1993). "Mutual Solubility of Water and Aldehydes.
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  • Doc Brown's Chemistry. "Physical properties of aldehydes & ketones." Doc Brown's Chemistry.
  • LibreTexts Chemistry. (2019). "Properties of Aldehydes and Ketones." Chemistry LibreTexts.
  • Britannica. "Aldehyde - Properties." Britannica.
  • Patel, J., et al. (2020). "Novel Technologies for Enhancing Solubility of Poorly water soluble drugs." Cognizance Journal of Chemical Technology and Research.
  • BenchChem. "Technical Support Center: Enhancing Solubility of Poorly Soluble Compounds for Bioassays." BenchChem.
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  • Prospector. (2014). "Molecular Encapsulation Using Cyclodextrin." Prospector Knowledge Center.
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  • Sghaier, I., et al. (2021). "Characterization of Cyclodextrin/Volatile Inclusion Complexes: A Review." Molecules.
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  • Organic Chemistry Tutor. (2024). "Acetal Hydrolysis Mechanism + EASY TRICK!" YouTube.
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Sources

Validation & Comparative

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment of 3-(Dimethoxymethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is a critical determinant of final product safety and efficacy. 3-(Dimethoxymethyl)benzaldehyde, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its purity profile can directly influence the impurity profile of the subsequent API. This guide provides a comparative analysis of two distinct Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for the robust purity assessment of 3-(Dimethoxymethyl)benzaldehyde, designed to meet the rigorous standards of researchers, scientists, and drug development professionals.

The development of a reliable analytical method is a foundational aspect of pharmaceutical quality, ensuring that the procedure is suitable for its intended purpose.[1] This principle, enshrined in guidelines such as those from the International Council for Harmonisation (ICH), underpins the methodologies presented herein.[1][2][3][4][5]

Understanding the Analyte and Potential Impurities

3-(Dimethoxymethyl)benzaldehyde is an aromatic aldehyde protected as a dimethyl acetal. The stability of the acetal functional group and the reactivity of the aromatic ring and potential residual aldehyde functionality dictate the likely impurity profile. Potential impurities that a robust HPLC method must be able to separate include:

  • 3-Formylbenzoic acid: Arising from the oxidation of the benzaldehyde moiety.

  • Benzaldehyde: From incomplete reaction or hydrolysis of the dimethyl acetal.

  • Starting materials and other synthesis by-products: Depending on the synthetic route.

A well-designed HPLC method should not only quantify the main component but also separate and detect these potential impurities.

Comparative HPLC Methodologies

Two distinct RP-HPLC methods are presented below: a rapid isocratic method suitable for routine quality control and a gradient method for higher resolution impurity profiling. Both methods are designed based on the principles outlined in the United States Pharmacopeia (USP) General Chapter <621> on chromatography.[6][7][8][9][10]

Method 1: Rapid Isocratic Analysis

This method is designed for high-throughput analysis, where speed and efficiency are paramount, without compromising the detection of key impurities.

  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a common choice for the separation of aromatic compounds.[11][12]

  • Mobile Phase: A pre-mixed and degassed solution of Acetonitrile:Water (60:40 v/v). The use of a simple isocratic mobile phase allows for rapid equilibration and shorter run times.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C to ensure reproducible retention times.

  • Detection Wavelength: 254 nm, a common wavelength for aromatic compounds.[13]

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the 3-(Dimethoxymethyl)benzaldehyde sample in the mobile phase to a final concentration of approximately 1 mg/mL.

The choice of a C18 stationary phase provides excellent hydrophobic retention for the aromatic ring of 3-(Dimethoxymethyl)benzaldehyde and its likely impurities.[11][12] The isocratic mobile phase of acetonitrile and water offers a balance of elution strength to achieve separation in a reasonable timeframe, making it ideal for routine quality control where known impurities are monitored.

Method 2: High-Resolution Gradient Analysis

This method employs a gradient elution to provide enhanced separation of a wider range of potential impurities with varying polarities, which is crucial during process development and for comprehensive stability studies.

  • Chromatographic System: An HPLC system with a binary pump capable of gradient elution and a UV detector.

  • Column: A high-resolution C18 column (e.g., 100 mm x 3.0 mm, 2.7 µm particle size) for improved peak efficiency.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Phosphoric acid in Water.

    • Mobile Phase B: Acetonitrile. The use of a phosphate buffer in the aqueous phase can improve peak shape for acidic impurities.[14]

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 40
    10.0 80
    12.0 80
    12.1 40

    | 15.0 | 40 |

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh and dissolve the 3-(Dimethoxymethyl)benzaldehyde sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of approximately 1 mg/mL.

The gradient elution starts with a higher aqueous content to retain and separate more polar impurities, then gradually increases the organic content to elute the main peak and any less polar impurities. This approach provides a much broader separation window, increasing the likelihood of detecting and resolving unknown impurities. The use of a smaller particle size column enhances peak efficiency and resolution.

Data Presentation and Comparison

The following table summarizes the expected performance of the two methods based on typical validation data.

ParameterMethod 1: IsocraticMethod 2: GradientJustification
Retention Time of Main Peak (min) ~4.5~8.2The gradient method provides a longer retention time, allowing for better separation of early eluting impurities.
Resolution of Critical Pair *> 1.5> 2.0The gradient method offers superior resolution, which is critical for accurate quantification of closely eluting impurities.
Theoretical Plates (Main Peak) > 2000> 5000The smaller particle size column in Method 2 leads to higher efficiency and sharper peaks.
Tailing Factor (Main Peak) < 1.5< 1.2The buffered mobile phase in Method 2 often improves peak symmetry, especially for acidic or basic analytes.
Run Time (min) 1015The isocratic method is faster, making it more suitable for high-throughput environments.

*Critical Pair refers to the two closest eluting peaks, typically the main peak and a key impurity.

Visualizing the Workflow and Comparison

The following diagrams illustrate the experimental workflow and the logical comparison between the two methods.

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve inject Inject Sample dissolve->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate report report calculate->report Generate Report

Caption: Experimental workflow for HPLC purity assessment.

method_comparison cluster_methods Choice of HPLC Method cluster_attributes1 Attributes of Method 1 cluster_attributes2 Attributes of Method 2 topic Purity Assessment of 3-(Dimethoxymethyl)benzaldehyde method1 Method 1: Isocratic topic->method1 Requirement: Speed & Routine QC method2 Method 2: Gradient topic->method2 Requirement: High Resolution & Impurity Profiling speed1 Fast Run Time method1->speed1 simplicity1 Simple Mobile Phase method1->simplicity1 resolution2 Superior Resolution method2->resolution2 versatility2 Broad Applicability method2->versatility2

Caption: Logical comparison of the two HPLC methods.

Trustworthiness and Self-Validating Systems

For any analytical method to be considered trustworthy, it must undergo validation to demonstrate its suitability for the intended purpose.[4] The validation of these HPLC methods should be performed in accordance with ICH Q2(R2) guidelines, which outline the necessary validation characteristics.[1][2][3][5] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[3]

  • Accuracy: The closeness of test results obtained by the method to the true value.[3]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[2][4]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

A comprehensive validation report is essential for regulatory submissions and for ensuring the long-term reliability of the analytical method.[2]

Conclusion

The choice between a rapid isocratic and a high-resolution gradient HPLC method for the purity assessment of 3-(Dimethoxymethyl)benzaldehyde depends on the specific requirements of the analysis. For routine quality control and high-throughput screening, the isocratic method offers a fast and reliable solution. For in-depth impurity profiling, method development, and stability testing, the superior resolving power of the gradient method is indispensable. Both methods, when properly validated according to ICH guidelines, provide a robust and trustworthy means of ensuring the quality of this critical chemical intermediate.

References

  • Title: ICH Q2(R2)
  • Source: uspbpep.
  • Title: Understanding ICH Q2(R2)
  • Title: Understanding the Latest Revisions to USP <621> | Agilent Source: Agilent URL
  • Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL
  • Title: 〈621〉 Chromatography - USP-NF Source: USP-NF URL
  • Title: Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum Source: RSC Publishing URL
  • Title: Validation of Analytical Procedures Q2(R2)
  • Title: Are You Sure You Understand USP <621>?
  • Title: ICH Q2(R2)
  • Title: USP-NF 621 Chromatography Source: Scribd URL
  • Title: Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum - PMC Source: NIH URL
  • Title: (PDF)
  • Title: Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants Source: Waters URL
  • Title: Application of HPLC to determination of aldehydes, ketones and polycyclic aromatic hydrocarbons in air samples collected in uncontrolled combustion sources Source: ResearchGate URL
  • Title: HPLC Analysis of Aldehydes and Ketones in Air Samples Source: Aurora Pro Scientific URL
  • Title: Analysis of Aldehydes using Post-Column Derivatization by High Performance Liquid Chromatography Source: JASCO Inc URL
  • Title: (PDF)
  • Title: Determination of Low-molecule-weight Aldehydes in Packed Drinking Water by High Performance Liquid Chromatography Source: Journal of Food and Drug Analysis URL
  • Title: Separation of Benzaldehyde, 4-(acetyloxy)
  • Title: Single wavelength check isocratic reverse phase HPLC method for fast and direct estimation of alkyl aromatic oxidation products Source: SciSpace URL
  • Title: Supporting Information for - The Royal Society of Chemistry Source: The Royal Society of Chemistry URL
  • Title: Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals Source: American Pharmaceutical Review URL
  • Title: Analytical Methods Source: RSC Publishing URL
  • Title: benzaldehyde dimethyl acetal, 1125-88-8 Source: The Good Scents Company URL
  • Title: 3-(Methoxymethyl)
  • Title: HPLC determination of benzaldehyde in benzyl alcohol containing injectable formulations Source: ResearchGate URL
  • Title: Benzaldehyde dimethyl acetal Source: PubChem URL
  • Title: Benzaldehyde-impurities Source: Pharmaffiliates URL
  • Title: CAS No : 1125-88-8 | Chemical Name : Benzaldehyde Dimethyl Acetal Source: Pharmaffiliates URL
  • Title: Benzaldehyde, 3,4-dimethoxy-, methylmonoacetal Source: PubChem URL
  • Title: Benzaldehyde dimethyl acetal - CAS Common Chemistry Source: CAS URL
  • Title: Benzaldehyde dimethyl acetal 99 1125-88-8 Source: Sigma-Aldrich URL

Sources

3-(Dimethoxymethyl)benzaldehyde vs. 4-(Dimethoxymethyl)benzaldehyde reactivity

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 3-(Dimethoxymethyl)benzaldehyde and 4-(Dimethoxymethyl)benzaldehyde, designed for researchers in organic synthesis and medicinal chemistry.

Executive Summary: The Orthogonal Advantage

In complex organic synthesis, the ability to differentiate between two identical functional groups is paramount. 3-(Dimethoxymethyl)benzaldehyde (Isophthalaldehyde mono-dimethyl acetal) and 4-(Dimethoxymethyl)benzaldehyde (Terephthalaldehyde mono-dimethyl acetal) serve as critical "monoprotected" building blocks.

They allow for orthogonal functionalization : one aldehyde group is available for immediate reaction (nucleophilic addition, olefination, oxidation), while the other is masked as a dimethyl acetal, stable to basic and nucleophilic conditions but revealed later via acidic hydrolysis.

Key Differentiator: The position of the acetal (meta vs. para) dictates not just the geometry of the final scaffold, but significantly influences the rate of hydrolysis and the electrophilicity of the free aldehyde due to distinct electronic effects.

Chemical Identity & Physical Properties

Property3-(Dimethoxymethyl)benzaldehyde 4-(Dimethoxymethyl)benzaldehyde
Common Name Isophthalaldehyde mono-dimethyl acetalTerephthalaldehyde mono-dimethyl acetal
CAS Number 19989-53-8 103781-93-7
Molecular Formula C₁₀H₁₂O₃C₁₀H₁₂O₃
Molecular Weight 180.20 g/mol 180.20 g/mol
Structure Meta-substitutedPara-substituted
Physical State Colorless to pale yellow oilColorless oil or low-melting solid
Solubility Soluble in DCM, THF, EtOAc, MeOHSoluble in DCM, THF, EtOAc, MeOH

Critical Reactivity Analysis

A. Hydrolytic Stability (Acetal Cleavage)
  • The Rule: Electron-Withdrawing Groups (EWGs) on the aromatic ring destabilize the oxocarbenium ion intermediate, thereby slowing down the rate of acetal hydrolysis.

  • The Comparison:

    • 4-Isomer (Para): The free formyl group (-CHO) is a strong EWG (

      
      ). In the para position, it exerts a powerful destabilizing effect on the transition state via both inductive (-I) and resonance (-R) mechanisms.
      
    • 3-Isomer (Meta): The formyl group exerts primarily an inductive (-I) withdrawing effect (

      
      ). The resonance effect is not directly conjugated to the acetal center.[1]
      
B. Electrophilicity (Reactivity of the Free Aldehyde)
  • The Rule: Electron-Donating Groups (EDGs) make the carbonyl carbon less electrophilic (less reactive to nucleophiles).

  • The Comparison:

    • 4-Isomer (Para): The acetal group (

      
      ) acts as a weak resonance donor (+R) in the para position. This donates electron density into the ring and onto the free aldehyde carbonyl, slightly deactivating  it toward nucleophiles (e.g., Grignard reagents, ylides).
      
    • 3-Isomer (Meta): The acetal group cannot donate electrons via resonance to the meta position. Its oxygen atoms exert a weak inductive withdrawing effect (-I), making the free aldehyde more electrophilic .

Mechanistic Visualization

Figure 1: Acid-Catalyzed Hydrolysis & Resonance Effects

The following diagram illustrates why the 4-isomer is more resistant to hydrolysis. The para-formyl group destabilizes the oxocarbenium intermediate.

HydrolysisMechanism Start Acetal Precursor (Protonated) TS Oxocarbenium Ion (Transition State) Start->TS - MeOH (Rate Determining Step) Product Free Aldehyde (Hydrolyzed) TS->Product + H2O - H+ Note Para-CHO (4-isomer): Strong Resonance Destabilization (+) >> Slower Reaction Meta-CHO (3-isomer): Inductive Destabilization only >> Faster Reaction TS->Note

Caption: The rate-determining step involves the formation of a cationic oxocarbenium intermediate. In the 4-isomer, the electron-poor formyl group destabilizes this positive charge, significantly increasing the activation energy.

Experimental Protocols

Protocol A: Selective Wittig Olefination (Preserving the Acetal)

This protocol demonstrates the chemoselectivity of the free aldehyde.

Reagents:

  • 4-(Dimethoxymethyl)benzaldehyde (1.0 equiv)

  • Methyltriphenylphosphonium bromide (1.2 equiv)

  • Potassium tert-butoxide (KOtBu) (1.3 equiv)

  • Anhydrous THF (0.5 M concentration)

Procedure:

  • Ylide Formation: In a flame-dried flask under Argon, suspend methyltriphenylphosphonium bromide in anhydrous THF. Cool to 0°C. Add KOtBu portion-wise. The solution will turn bright yellow (ylide formation). Stir for 30 min.

  • Addition: Dissolve 4-(Dimethoxymethyl)benzaldehyde in a minimal amount of THF. Add this solution dropwise to the ylide at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (The acetal is stable to these basic conditions).

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with diethyl ether. Wash organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc + 1% Triethylamine). Note: Triethylamine buffers the silica to prevent premature acetal hydrolysis.

Protocol B: Controlled Acetal Hydrolysis

This protocol is tuned for the more stable 4-isomer but works rapidly for the 3-isomer.

Reagents:

  • Acetal-containing intermediate[2][3]

  • 2M HCl (aqueous) or 5% TFA in DCM

  • Solvent: THF or Acetone

Procedure:

  • Dissolution: Dissolve the acetal (1.0 mmol) in THF (5 mL).

  • Acidification: Add 2M HCl (2 mL).

  • Monitoring:

    • 3-Isomer: Reaction is typically complete in < 1 hour at RT.

    • 4-Isomer: May require 3–6 hours at RT or mild heating (40°C) due to the destabilizing effect of the para-aldehyde.

  • Workup: Neutralize carefully with saturated NaHCO₃ (do not overshoot to high pH if the product is base-sensitive). Extract with DCM.

Strategic Workflow Diagram

Figure 2: Orthogonal Synthesis Workflow

This flowchart guides the user through the logical sequence of operations using these building blocks.

SynthesisWorkflow cluster_logic Isomer Selection Logic Start Mono-Protected Dialdehyde (3- or 4-isomer) Step1 Reaction A: Nucleophilic Addition (Grignard / Wittig / Reductive Amination) Start->Step1 Selects Free CHO Inter Intermediate: Functionalized Mono-Acetal Step1->Inter Acetal Remains Intact Step2 Reaction B: Acidic Hydrolysis (Deprotection) Inter->Step2 Unmasks Second CHO Final Final Product: Functionalized Aldehyde Step2->Final Logic1 Need Fast Deprotection? Choose 3-Isomer Logic2 Need Max Acid Stability? Choose 4-Isomer

Caption: A stepwise approach to dialdehyde differentiation. The choice of isomer should be informed by the required stability of the acetal during "Reaction A".

References

  • Hammett Constants & Electronic Effects

    • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

  • Acetal Hydrolysis Kinetics

    • Cordes, E. H., & Bull, H. G. (1974). Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters. Chemical Reviews, 74(5), 581–603. Link

  • Sasaki, T., et al. (1986). Selective synthesis of mono-acetals of terephthalaldehyde. Journal of Organic Chemistry.
  • Physical Data Sources

    • PubChem Compound Summary for CID 15626275 (4-(Dimethoxymethyl)benzaldehyde). Link

    • NIST Chemistry WebBook, SRD 69.[4] Link

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of 3-(Dimethoxymethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

3-(Dimethoxymethyl)benzaldehyde is a bifunctional organic intermediate containing both a reactive aldehyde group and an acid-sensitive dimethyl acetal group. This dual functionality presents a unique safety profile that distinguishes it from standard organic solvents.

  • Primary Risk: Incompatible mixing. The acetal moiety is acid-labile; exposure to acidic waste streams triggers hydrolysis, releasing methanol and generating isophthalaldehyde. The aldehyde moiety is air-sensitive and prone to autoxidation.

  • Operational Mandate: This compound must be segregated into Non-Halogenated Organic waste streams with strict pH control (Neutral/Basic). Never mix with acidic waste or strong oxidizers.

Physical & Chemical Profile (Disposal Context)

Note: Specific experimental values may vary by lot. The values below represent the functional behavior of benzaldehyde acetal derivatives.

PropertyCharacteristic BehaviorOperational Implication
Functional Groups Aldehyde (-CHO) & Dimethyl Acetal (-CH(OCH₃)₂)Dual Hazard: Susceptible to both oxidation and acid hydrolysis.
Flash Point Estimated >65°C (Combustible Liquid)Classified as Class IIIA Combustible Liquid .
Water Solubility Low to ModerateForms emulsions; do not dispose of via sink/drain.
Reactivity (Acid) High Hydrolyzes to Isophthalaldehyde + Methanol (flammable).
Reactivity (Air) ModerateAldehyde group oxidizes to carboxylic acid over time (autoxidation).
Specific Gravity ~1.05 - 1.10 g/mLSinks in water; heavier than aqueous phases.
Critical Hazard Assessment: The "Why" Behind the Protocol
A. The Acetal Hydrolysis Trap

The dimethyl acetal group is a "masked" aldehyde. In the presence of even weak acids (pH < 5) and moisture, the following equilibrium shifts rapidly to the right:



Disposal Consequence: If 3-(Dimethoxymethyl)benzaldehyde is poured into a generic "Organic Waste" carboy that contains acidic residues (e.g., TFA, HCl, Acetic Acid), it will generate Methanol (lowering the flashpoint of the waste container) and Isophthalaldehyde . This reaction is often exothermic.

B. Aldehyde Autoxidation

The free aldehyde group at the 3-position can react with atmospheric oxygen to form the corresponding benzoic acid derivative.

  • Risk: Accumulation of carboxylic acids in the container can self-lower the pH, potentially triggering the acetal hydrolysis described above (an autocatalytic decomposition loop).

Waste Segregation Workflow (Self-Validating System)

To ensure safety, you must follow a "Red-Yellow-Green" segregation logic. This system validates itself by physically preventing incompatible species from interacting.

WasteSegregation Start Waste: 3-(Dimethoxymethyl)benzaldehyde CheckpH Is the Waste Stream Acidic? (pH < 7) Start->CheckpH CheckOx Contains Oxidizers? (Peroxides, Nitrates) CheckpH->CheckOx No AcidYes STOP: Hydrolysis Risk Neutralize or Segregate CheckpH->AcidYes Yes OxYes STOP: Fire/Explosion Risk Separate Container CheckOx->OxYes Yes SafePath Non-Halogenated Organic Waste (Neutral/Basic pH) CheckOx->SafePath No FinalDisp High-Temperature Incineration AcidYes->FinalDisp After Neutralization OxYes->FinalDisp Separate Stream SafePath->FinalDisp

Figure 1: Decision tree for segregating acetal/aldehyde waste. Note the critical stop points for Acidity and Oxidizers.

Step-by-Step Disposal Protocol
Phase 1: Preparation & Quenching (Small Scale < 100g)

Use this protocol for reaction mixtures or expired reagents.

  • Check pH: Dip a pH strip into the waste solution.

    • If Acidic:[1][2] Slowly add Saturated Sodium Bicarbonate (

      
      ) until pH is 7–8. This stabilizes the acetal.[2]
      
    • If Neutral/Basic: Proceed to Step 2.

  • Dilution: Dilute the material with a compatible solvent (Ethanol or Acetone) to <10% concentration if pure. This mitigates heat generation during downstream processing.

Phase 2: Container Selection & Transfer
  • Vessel: Use High-Density Polyethylene (HDPE) or Amber Glass.

    • Avoid: Metal cans (aldehydes can corrode/react with certain metals over time).

  • Labeling: Apply a hazardous waste label with the following constituents:

    • Primary: "Non-Halogenated Organic Solvent"

    • Constituents: "3-(Dimethoxymethyl)benzaldehyde, Acetone (or solvent used)"

    • Hazard Checkboxes: [x] Flammable [x] Irritant

  • Transfer: Funnel waste into the container. Do not overfill (leave 10% headspace for vapor expansion).

Phase 3: Final Disposal
  • Method: The only acceptable final disposal method is High-Temperature Incineration at a licensed facility.

  • RCRA Coding (USA):

    • D001: Ignitable (if flashpoint <60°C due to solvent mix).

    • Classification: Non-halogenated organic liquid.

Spill Management Contingency

Immediate actions for laboratory spills.

  • Evacuate & Ventilate: Remove ignition sources. Aldehyde vapors are respiratory irritants.[3][4]

  • PPE: Nitrile gloves, safety goggles, and lab coat.

  • Absorb:

    • Do NOT use paper towels. (Aldehydes + Paper + Air can be a fire hazard as they dry).

    • USE: Vermiculite, dry sand, or commercial solvent pads.

  • Clean: Scoop absorbed material into a sealable bag/container.[4] Wipe surface with mild soap and water.

  • Disposal: Treat the debris as hazardous chemical waste (Incineration).

References & Authority
  • PubChem. Compound Summary: Benzaldehyde dimethyl acetal (Analogous Reactivity). National Library of Medicine. Link

  • American Chemical Society (ACS). Safety in Academic Chemistry Laboratories. ACS Committee on Chemical Safety. Link

  • U.S. EPA. Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261.Link

  • Greene, T.W., Wuts, P.G.M. Protective Groups in Organic Synthesis.[5] (Reference for Acetal Stability/Hydrolysis rates). Wiley-Interscience.

Disclaimer: This guide is intended for trained scientific personnel. Always consult your institution's specific Chemical Hygiene Plan (CHP) and the specific Safety Data Sheet (SDS) from your vendor before handling.

Sources

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